molecular formula C8H6N2O2S B8247767 Methyl thieno[3,2-d]pyrimidine-6-carboxylate

Methyl thieno[3,2-d]pyrimidine-6-carboxylate

Cat. No.: B8247767
M. Wt: 194.21 g/mol
InChI Key: FPCMYLAXDQOFAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl thieno[3,2-d]pyrimidine-6-carboxylate (CAS 2110695-71-9) is a high-value chemical intermediate in medicinal chemistry and anticancer drug discovery research. This compound features a thieno[3,2-d]pyrimidine core, a privileged scaffold in the design of potent kinase inhibitors . The methyl ester functional group at the 6-position is a versatile synthetic handle for further derivatization, particularly through hydrazide or amide coupling, to generate libraries of candidate molecules for biological screening . This intermediate is strategically important for researchers developing novel therapeutic agents targeting oncogenic signaling pathways. Scientific studies highlight its application in the synthesis of dual PI3K and mTOR inhibitors , which are pursued for their superior efficacy and reduced potential for drug resistance in cancer cells compared to single-target agents . Furthermore, the rigid, planar thieno[3,2-d]pyrimidine system serves as a synthetic analog of natural alkaloids and is utilized in scaffold-hopping strategies to create novel tricyclic derivatives with enhanced anticancer activity . Recent research demonstrates that such analogs can act as Cyclin-dependent kinase (CDK) inhibitors, disrupting the cell cycle and inducing apoptosis in human cancer cell lines, including cervical (HeLa) and colon (HT-29) carcinomas . Our product is provided strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions. Refer to the Safety Data Sheet for comprehensive handling and hazard information.

Properties

IUPAC Name

methyl thieno[3,2-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c1-12-8(11)6-2-5-7(13-6)3-9-4-10-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPCMYLAXDQOFAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NC=NC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Methyl thieno[3,2-d]pyrimidine-6-carboxylate (CAS 2110695-71-9) for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Thieno[3,2-d]pyrimidine Scaffold in Drug Discovery

The thieno[3,2-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its structural similarity to purines and its ability to interact with a diverse range of biological targets. This guide focuses on a specific derivative, Methyl thieno[3,2-d]pyrimidine-6-carboxylate (CAS 2110695-71-9), providing a comprehensive overview of its physicochemical properties, which are critical determinants of its potential as a drug candidate. Understanding these properties is paramount for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles, and ultimately, for guiding rational drug design and development. The thieno[3,2-d]pyrimidine framework has been successfully incorporated into molecules targeting a variety of diseases, demonstrating its versatility and therapeutic potential.[1][2]

Core Physicochemical Profile

A thorough understanding of a compound's physicochemical properties is the bedrock of successful drug development. These parameters govern a molecule's behavior in biological systems, influencing its solubility, permeability, and interaction with target proteins. While experimental data for this compound is not extensively published, a combination of data from closely related analogues and computational predictions provides a strong foundation for its characterization.

PropertyValueSource
CAS Number 2110695-71-9N/A
Molecular Formula C₈H₆N₂O₂SN/A
Molecular Weight 194.21 g/mol N/A
IUPAC Name This compoundN/A
Calculated logP ~1.48[3]
Topological Polar Surface Area (TPSA) 52.08 Ų[3]
Hydrogen Bond Acceptors 5[3]
Hydrogen Bond Donors 0[3]
Rotatable Bonds 1[3]

Proposed Synthesis Pathway

While a specific synthesis for this compound is not explicitly detailed in the literature, a plausible and efficient route can be extrapolated from the synthesis of the key intermediate, 4-chlorothieno[3,2-d]pyrimidine-6-carboxylic acid.[4] The proposed synthesis involves a multi-step process commencing with commercially available starting materials.

Synthesis_Pathway A 4-chlorothieno[3,2-d]pyrimidine B 4-chlorothieno[3,2-d]pyrimidine-6-carboxylic acid A->B 1. n-BuLi, THF, -78°C 2. CO2 (dry ice) C Methyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate B->C Methanol, Acid catalyst (e.g., H2SO4), Reflux D This compound (CAS 2110695-71-9) C->D Catalytic Hydrogenation (e.g., H2, Pd/C)

Figure 1: Proposed synthetic pathway for this compound.

The synthesis begins with the carboxylation of 4-chlorothieno[3,2-d]pyrimidine at the 6-position via lithium-halogen exchange followed by quenching with carbon dioxide (dry ice).[4] The resulting carboxylic acid is then subjected to Fischer esterification with methanol under acidic conditions to yield the methyl ester. The final step involves the de-chlorination of the pyrimidine ring, which can be achieved through catalytic hydrogenation, to afford the target compound.

Experimental Determination of Physicochemical Properties: Methodologies and Rationale

Accurate experimental determination of physicochemical properties is crucial for validating computational predictions and providing a reliable basis for structure-activity relationship (SAR) and structure-property relationship (SPR) studies. The following section outlines the standard, field-proven protocols for measuring key parameters.

Melting Point: A Gauge of Purity and Crystal Lattice Energy

The melting point is a fundamental physical property that provides insights into the purity and the strength of the crystal lattice of a compound. A sharp melting range is indicative of high purity.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting range.

Aqueous Solubility: A Critical Factor for Bioavailability

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. Poor solubility can lead to erratic absorption and insufficient therapeutic effect.

Experimental Protocol: Equilibrium Shake-Flask Method

  • Sample Preparation: An excess amount of this compound is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration.

  • Concentration Analysis: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Excess Compound C Mixture in Sealed Flask A->C B Buffered Aqueous Solution (pH 7.4) B->C D Agitation at Constant Temperature (24-48 hours) C->D E Centrifugation / Filtration D->E F Saturated Supernatant E->F G HPLC-UV Analysis F->G H Solubility Value G->H Medicinal_Chemistry_Context cluster_compound This compound cluster_properties Physicochemical Properties cluster_targets Potential Biological Targets cluster_outcomes Therapeutic Potential Compound CAS 2110695-71-9 Properties Solubility Lipophilicity (logD) pKa Melting Point Compound->Properties Determines Sirtuins Sirtuins Compound->Sirtuins Tubulin Tubulin Compound->Tubulin FAK FAK Compound->FAK CDKs CDKs Compound->CDKs Purine_Enzymes Purine Biosynthesis Enzymes Compound->Purine_Enzymes HSD2 17β-HSD2 Compound->HSD2 BTK BTK Compound->BTK Outcomes Anticancer Anti-inflammatory Metabolic Diseases Neuroprotection Properties->Outcomes Influences Sirtuins->Outcomes Tubulin->Outcomes FAK->Outcomes CDKs->Outcomes Purine_Enzymes->Outcomes HSD2->Outcomes BTK->Outcomes

Figure 3: Interplay of physicochemical properties, biological targets, and therapeutic potential.

Conclusion

This compound (CAS 2110695-71-9) is a representative of a highly valuable scaffold in modern medicinal chemistry. While specific experimental data for this compound is limited, this guide provides a robust framework for its physicochemical characterization based on established methodologies and data from closely related structures. A comprehensive understanding of its solubility, lipophilicity, and ionization state is essential for any drug discovery program involving this or similar molecules. The versatility of the thieno[3,2-d]pyrimidine core, with its demonstrated activity against a range of key biological targets, underscores the importance of a thorough physicochemical evaluation to unlock its full therapeutic potential. This guide serves as a foundational resource for researchers aiming to advance compounds based on this promising scaffold.

References

  • Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry. [Link]

  • Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PMC. [Link]

  • Design, synthesis, biological evaluation and molecular docking study of novel thieno[3,2-d]pyrimidine derivatives as potent FAK inhibitors. PubMed. [Link]

  • 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. PMC. [Link]

  • Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. PMC. [Link]

  • Design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents. Royal Society of Chemistry. [Link]

  • Discovery of thieno[3,2-d]pyrimidine-6-carboxamides as potent inhibitors of SIRT1, SIRT2, and SIRT3. PubMed. [Link]

  • Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Semantic Scholar. [Link]

  • Chemical structures of some thieno[3,2-d]pyrimidines. ResearchGate. [Link]

  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. [Link]

  • Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. PMC. [Link]

Sources

Biological Activity of Thieno[3,2-d]pyrimidine-6-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of Thieno[3,2-d]pyrimidine-6-carboxylate derivatives , a privileged scaffold in modern medicinal chemistry. It moves beyond general descriptions to focus on the specific therapeutic utility of the 6-carboxylate functionalization, particularly in Sirtuin (SIRT) modulation and Antimicrobial drug discovery .

Technical Whitepaper | Version 2.0

Executive Summary

The thieno[3,2-d]pyrimidine scaffold is a bioisostere of purine, offering superior metabolic stability and distinct electronic properties. While the core scaffold has been widely explored for kinase inhibition (e.g., EGFR, PI3K), the specific functionalization at the C6-position with a carboxylate (ester, acid, or amide) creates a unique chemical space.

These derivatives have emerged as potent pan-SIRT1/2/3 inhibitors , capable of modulating metabolic and oncologic pathways with nanomolar potency.[1][2][3] Furthermore, the 6-carboxylate core serves as a critical "gateway" intermediate for synthesizing inhibitors of bacterial acetyltransferases (e.g., PglD), addressing multi-drug resistant Gram-negative pathogens.

Chemical Architecture & Synthesis Strategy

The Scaffold

The thieno[3,2-d]pyrimidine system consists of a thiophene ring fused to a pyrimidine ring.[4][5] The "6-carboxylate" designation refers to substitution on the thiophene ring, adjacent to the sulfur atom (depending on specific numbering conventions, but consistently the "distal" carbon in the [3,2-d] fusion context).

Key Structural Features:

  • Pyrimidine Ring (N1, N3): Mimics the adenine/guanine binding motif of ATP, facilitating hydrogen bonding in kinase/enzyme active sites.

  • Thiophene Ring: Provides lipophilic bulk and electronic modulation.

  • C6-Carboxylate: The critical vector for extending the molecule into solvent-exposed regions or specific hydrophobic pockets (e.g., the Nicotinamide C-pocket in Sirtuins).

Synthesis Workflow

The most versatile route to these derivatives involves a post-cyclization functionalization strategy. Unlike methods that require pre-functionalized thiophenes, this approach allows for the late-stage introduction of the carboxylate moiety via lithiation.

DOT Diagram: Synthesis Workflow

SynthesisWorkflow Start 4-Chlorothieno[3,2-d]pyrimidine (Core Scaffold) Lithiation 1. Lithiation (LDA/BuLi, -78°C) 2. Carboxylation (CO2) Start->Lithiation C6-H Activation Intermediate Thieno[3,2-d]pyrimidine-6-carboxylic Acid (Key Intermediate) Lithiation->Intermediate Electrophilic Trap Coupling Amide Coupling (HATU, R-NH2) Intermediate->Coupling Derivatization Product 6-Carboxamide Derivative (Bioactive SIRT Inhibitor) Coupling->Product Final Target

Caption: Late-stage functionalization strategy for generating thieno[3,2-d]pyrimidine-6-carboxylate libraries.

Primary Biological Targets

Sirtuin Inhibition (SIRT1/2/3)

The most authoritative data for this scaffold comes from its application as a pan-Sirtuin inhibitor .[1][2] Sirtuins are NAD+-dependent deacetylases involved in aging, DNA repair, and metabolism.

  • Mechanism: The thieno[3,2-d]pyrimidine core occupies the acetyl-lysine binding tunnel. The 6-carboxamide moiety (derived from the carboxylate) is essential for anchoring the molecule within the Nicotinamide C-pocket , a region distinct from the zinc-binding domain.

  • Potency: Derivatives such as Compound 11c exhibit single-digit nanomolar IC50 values.[1]

Table 1: SAR Data for SIRT Inhibition (IC50 in nM)

Compound ID R-Group (at C6-Carboxamide) SIRT1 IC50 SIRT2 IC50 SIRT3 IC50
11c (S)-N-(1-phenylethyl) 3.6 2.7 4.0
28 N-(2-(piperidin-1-yl)ethyl) 12 8 15

| Ref (Suramin) | Non-selective control | >10,000 | >10,000 | >10,000 |

Insight: The 6-carboxylate itself (as an acid or ester) is generally inactive or weakly active. It must be converted to a secondary amide to achieve high potency, highlighting the carboxylate's role as a "pharmacophore anchor" rather than the direct effector.

Antimicrobial Activity (PglD Inhibition)

Recent studies have identified thieno[3,2-d]pyrimidine-6-carboxylates as inhibitors of PglD , an acetyltransferase essential for the biosynthesis of Campylobacter jejuni surface glycans.

  • Target: Bacterial virulence factors (specifically the N-linked protein glycosylation pathway).[6]

  • Active Species: In this context, the methyl ester and carboxylic acid forms have shown direct relevance as inhibitors or prodrugs capable of penetrating the Gram-negative cell envelope.

Structure-Activity Relationship (SAR) Analysis

The biological activity is strictly governed by substitutions at positions C4 and C6.

DOT Diagram: SAR Map

SARMap Core Thieno[3,2-d]pyrimidine Scaffold Pos4 Position C4 (Pyrimidine Ring) Core->Pos4 N-Region Pos6 Position C6 (Thiophene Ring) Core->Pos6 S-Region Act4 Cl: Reactive Handle NH2: H-Bond Donor (Kinase) Alkyl: Hydrophobic Fit Pos4->Act4 Act6 Carboxylate (Ester): Prodrug/Intermediate Carboxamide: SIRT Specificity Acid: Solubility/PglD Binding Pos6->Act6

Caption: SAR "Hotspots" determining the pharmacological fate of the scaffold.

  • C6-Carboxylate (The "Tail"):

    • Amides: Crucial for SIRT potency.[2] Bulky, lipophilic amines (e.g., phenylethylamine) favored.

    • Esters: Often used to improve cell permeability (prodrug strategy) for antimicrobial applications.

  • C4-Position (The "Head"):

    • Usually substituted with a small group (Cl, Me) or an amine to modulate solubility. In SIRT inhibitors, a 4-Cl group is often retained or substituted with small lipophilic groups to fit the hydrophobic channel.

Detailed Experimental Protocols

Protocol: Synthesis of 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic Acid

A self-validating protocol for generating the core intermediate.

Reagents:

  • 4-Chlorothieno[3,2-d]pyrimidine (Starting Material)[2]

  • n-Butyllithium (2.5 M in hexanes) or LDA

  • Tetrahydrofuran (THF), anhydrous

  • Dry Ice (Solid CO2)

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL round-bottom flask and purge with Argon. Add 4-chlorothieno[3,2-d]pyrimidine (1.0 eq) and dissolve in anhydrous THF (0.2 M concentration).

  • Deprotonation: Cool the solution to -78°C (acetone/dry ice bath). Slowly add n-BuLi (1.5 eq) dropwise over 20 minutes.

    • Validation: The solution typically turns a deep red/orange, indicating the formation of the lithiated species at C6. Stir for 30 minutes at -78°C.

  • Carboxylation: Add an excess of crushed dry ice (solid CO2) directly to the reaction mixture. Allow the reaction to warm to room temperature naturally over 2 hours.

  • Quench & Isolation: Quench with 1N HCl until pH ~2. Extract with Ethyl Acetate (3x).

  • Purification: The carboxylic acid product can often be precipitated from the organic layer or purified via recrystallization from MeOH/Water.

    • Expected Yield: 75-85%.

    • QC Check: 1H NMR should show the disappearance of the C6-proton signal (typically ~7.6 ppm in the starting material).

Protocol: SIRT3 Deacetylase Activity Assay

To verify biological activity of the synthesized derivatives.

Reagents:

  • Recombinant Human SIRT3 enzyme.

  • Fluorogenic Peptide Substrate (e.g., Ac-Arg-His-Lys-Lys(Ac)-AMC).

  • NAD+ (Cofactor).[1]

Workflow:

  • Incubation: Mix SIRT3 enzyme (5 ng/well), peptide substrate (50 µM), and NAD+ (500 µM) in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • Treatment: Add the thieno[3,2-d]pyrimidine derivative (dissolved in DMSO) at varying concentrations (0.1 nM to 10 µM). Keep DMSO < 1%.

  • Reaction: Incubate at 37°C for 30 minutes.

  • Development: Stop the reaction by adding a Trypsin/Developer solution (cleaves the deacetylated peptide to release the AMC fluorophore).

  • Readout: Measure fluorescence (Ex: 360 nm / Em: 460 nm).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Future Perspectives

The thieno[3,2-d]pyrimidine-6-carboxylate scaffold is transitioning from a "hit" structure to a "lead" series in two major areas:

  • Neurodegeneration: Due to the pan-SIRT inhibition profile, these compounds are being investigated for neuroprotective effects in models of Alzheimer's and Parkinson's disease.

  • Antibiotic Adjuvants: The ability to inhibit bacterial virulence factors (PglD) without killing the bacteria directly suggests a route to "anti-virulence" therapies that exert lower selection pressure for resistance.

References

  • Disch, J. S., et al. (2013). "Discovery of thieno[3,2-d]pyrimidine-6-carboxamides as potent inhibitors of SIRT1, SIRT2, and SIRT3."[1][2][3] Journal of Medicinal Chemistry.

  • De Schutter, J. W., et al. (2021). "Targeting Bacillosamine Biosynthesis in Bacterial Pathogens: Development of Inhibitors to a Bacterial Amino-Sugar Acetyltransferase from Campylobacter jejuni." Journal of Medicinal Chemistry.

  • Ni, Y., et al. (2011).[7] "Identification and SAR of a new series of thieno[3,2-d]pyrimidines as Tpl2 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Kandeel, M., et al. (2013). "Synthesis of some novel thieno[3,2-d]pyrimidines as potential cytotoxic small molecules against breast cancer." Chemical & Pharmaceutical Bulletin.

Sources

The Thieno[3,2-d]pyrimidine Scaffold: A Privileged Core in Kinase Inhibitor Discovery

[1][2]

Executive Summary

The thieno[3,2-d]pyrimidine core represents a cornerstone in modern medicinal chemistry, serving as a robust bioisostere of the purine ring system found in ATP.[1] Its structural rigidity, synthetic versatility, and ability to form critical hydrogen bonds within the kinase hinge region have made it a "privileged scaffold" for targeting the human kinome. This guide dissects the technical utility of this core, moving beyond basic descriptions to provide an actionable framework for designing next-generation inhibitors targeting PI3K, EGFR, and JAK families.

The Bioisostere Advantage: Why Thieno[3,2-d]pyrimidine?

In kinase drug discovery, the primary challenge is designing a scaffold that mimics the adenine moiety of ATP while offering vectors for selectivity and intellectual property (IP) differentiation.

Structural Mimicry and Physicochemical Tuning

The thieno[3,2-d]pyrimidine system mimics the hydrogen-bonding potential of purine (adenine) and quinazoline scaffolds but offers distinct advantages:

  • Electronic Distribution: The thiophene ring is electron-rich (π-excessive) compared to the benzene ring in quinazolines.[1] This alters the pKa of the pyrimidine nitrogens, often improving solubility and metabolic stability.

  • Vector Geometry: The fusion of the five-membered thiophene ring creates slightly different bond angles compared to the 6,6-fused quinazoline.[1] This allows R-groups at the C6 and C7 positions to access unique sub-pockets (e.g., the affinity pocket or solvent-exposed regions) that are sterically occluded in 6,6-systems.

Comparison of Privileged Scaffolds
FeaturePurine (Endogenous)Quinazoline (e.g., Gefitinib)Thieno[3,2-d]pyrimidine (e.g., GDC-0941)
Ring System 6,5-fused (Imidazole)6,6-fused (Benzene)6,5-fused (Thiophene)
Hinge Interaction N1, N3, N7N1, N3N1, N3
Solubility ModerateLow (often requires solubilizing tails)Moderate-High (S-atom modulation)
Metabolic Liability High (Oxidation/Deamination)Moderate (Benzylic oxidation)Low (Thiophene is generally stable)
Primary Targets Pan-Kinase (Non-selective)EGFR, HER2PI3K, CDK, FLT3, JAK

Structural Biology & Binding Modes

The efficacy of thieno[3,2-d]pyrimidine inhibitors relies on a conserved binding mode within the ATP-binding pocket.

The Hinge Interaction (The Anchor)

The N1 and N3 nitrogens of the pyrimidine ring, along with substituents at C4 (often an amine or morpholine), form the "anchor" interactions with the kinase hinge region.

  • Acceptor: The N1 or N3 nitrogen accepts a hydrogen bond from the backbone amide NH of the hinge residues (e.g., Val851 in PI3Kα).

  • Donor: An exocyclic amine at C4 often donates a hydrogen bond to the backbone carbonyl.

Case Study: Pictilisib (GDC-0941) Binding Mode

In the crystal structure of GDC-0941 bound to PI3Kγ (PDB: 3DBS), the scaffold demonstrates a classic "saddle" conformation:

  • Core: Thieno[3,2-d]pyrimidine binds to the hinge.[1]

  • C4-Substituent (Morpholine): Participates in the hinge hydrogen bonding network.[1]

  • C2-Substituent (Indazole): Penetrates the "affinity pocket" deep within the active site, providing isoform selectivity.[1]

  • C6-Substituent (Sulfonylpiperazine): Extends into the solvent interface, improving solubility and pharmacokinetic properties.[1]

Visualization: Interaction Logic

The following diagram illustrates the logical flow of interactions required for high-affinity binding.

BindingModeCoreThieno[3,2-d]pyrimidine CoreHingeHinge Region(Val851/Glu849)Core->HingeH-Bonds (N1/N3/C4-NH)AffinityAffinity Pocket(Selectivity Filter)Core->AffinityC2-Extension (Indazole)SolventSolvent Front(PK Properties)Core->SolventC6-Extension (Piperazine)PotencyPotencyHinge->PotencyDetermines IC50SelectivitySelectivityAffinity->SelectivityIsoform SpecificityBioavailabilityBioavailabilitySolvent->BioavailabilitySolubility/ADME

Caption: Logical interaction map of GDC-0941. The core anchors the molecule, while radial vectors (C2, C6) drive selectivity and drug-like properties.

Synthetic Architectures: A Self-Validating Protocol

Reliable access to the core is critical for SAR exploration. The following protocol describes the synthesis of a 2,4-disubstituted thieno[3,2-d]pyrimidine. This route is designed to be self-validating , meaning each step produces a distinct physical change (solubility, color, or spectral shift) that confirms success without immediate need for advanced analytics.

General Synthetic Workflow

The most robust route involves the cyclization of methyl 3-aminothiophene-2-carboxylate followed by chlorination and nucleophilic aromatic substitution (SNAr).[1]

SynthesisStep1Step 1: CyclizationStart: Methyl 3-aminothiophene-2-carboxylateReagent: Formamide/Ammonium FormateProduct: Thieno[3,2-d]pyrimidin-4(3H)-oneStep2Step 2: Activation (Chlorination)Reagent: POCl3 (Neat or in Toluene)Catalyst: DMF (Vilsmeier-Haack)Product: 4-Chlorothieno[3,2-d]pyrimidineStep1->Step2Precipitation of solidStep3Step 3: Nucleophilic Substitution (SNAr)Reagent: Primary/Secondary Amine (R-NH2)Base: DIPEA or TEAProduct: 4-Amino-thieno[3,2-d]pyrimidineStep2->Step3Formation of reactive intermediate

Caption: Standard synthetic route for library generation. Step 2 transforms the stable lactam into the reactive electrophile.

Detailed Experimental Protocol (Self-Validating)

Step 1: Cyclization to the Pyrimidinone

  • Rationale: Creating the bicyclic core from the amino-ester.[1]

  • Protocol: Suspend methyl 3-aminothiophene-2-carboxylate (1.0 eq) in formamide (10 vol). Heat to 150°C for 12 hours.

  • Self-Validation Check: The starting material is a low-melting solid or oil.[1] The product, thieno[3,2-d]pyrimidin-4(3H)-one, is a high-melting solid.[1] Upon cooling and adding water, the product must precipitate as a beige solid. If no precipitate forms, the cyclization failed.

  • Purification: Filtration and washing with water (removes formamide).

Step 2: Chlorination (The Critical Activation)

  • Rationale: Converting the inert carbonyl (lactam) into a reactive chloride leaving group.

  • Protocol: Suspend the dried pyrimidinone (1.0 eq) in POCl3 (5 vol). Add a catalytic drop of DMF. Reflux (105°C) for 3-4 hours.

  • Self-Validation Check: The reaction mixture starts as a suspension. As the reaction proceeds, the solid dissolves completely to form a clear, dark solution. This visual transition from suspension to solution confirms the formation of the soluble chloro-intermediate.

  • Safety Note: Quench excess POCl3 by slowly pouring onto crushed ice/NaHCO3.

Step 3: SNAr Displacement

  • Rationale: Installing the hinge-binding element (e.g., morpholine).[1]

  • Protocol: Dissolve the crude chloro-intermediate in DCM or DMF. Add the amine (1.2 eq) and DIPEA (2.0 eq). Stir at RT.

  • Self-Validation Check: TLC monitoring. The 4-chloro intermediate is non-polar.[1] The product (amino-derivative) is significantly more polar and will spot lower on the TLC plate (under UV).

Strategic Application: Target Class Case Studies

Phosphoinositide 3-Kinase (PI3K)

The thieno[3,2-d]pyrimidine core is synonymous with PI3K inhibition.[1][2]

  • Mechanism: The core competes with ATP. The oxygen of the morpholine ring (at C4) forms a critical hydrogen bond with the hinge region Val851.

  • Selectivity: The "indazoly" moiety in GDC-0941 exploits a non-conserved region (affinity pocket), granting selectivity over mTOR.[1]

  • Clinical Relevance: Pictilisib (GDC-0941) reached Phase II trials for breast cancer.[1]

FLT3 and Tyrosine Kinases

While quinazolines dominate EGFR targeting, thieno[3,2-d]pyrimidines are effective for FLT3 (Acute Myeloid Leukemia).[1]

  • Design Strategy: Substitution at the C6 position of the thiophene ring allows access to the "gatekeeper" residue region, overcoming resistance mutations common in FLT3 (e.g., D835Y).

Covalent Inhibitors (JAK3)

Recent advancements have introduced acrylamide "warheads" to the scaffold.

  • Strategy: Attaching an acrylamide group to the C6 or C7 position allows the inhibitor to form a covalent bond with a specific cysteine residue in the kinase active site (e.g., Cys909 in JAK3).

  • Benefit: Infinite residence time and extreme selectivity.

Future Outlook: PROTACs and Beyond

The thieno[3,2-d]pyrimidine core is now transitioning from a simple inhibitor to a functional warhead in Proteolysis Targeting Chimeras (PROTACs).

  • Linker Attachment: The solvent-exposed C6-position (where the piperazine sits in GDC-0941) is the ideal vector for attaching linkers to E3 ligase ligands (e.g., Thalidomide or VHL ligands).[1]

  • Advantage: Because the core binds with high affinity, it effectively recruits the target kinase to the degradation machinery without needing to inhibit the catalytic activity completely (event-driven pharmacology).

References

  • Discovery of GDC-0941: Folkes, A. J., et al.[1] "The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer."[1][3] Journal of Medicinal Chemistry, 2008.[1] Link

  • Structural Biology of PI3K: Walker, E. H., et al. "Structural determinants of phosphoinositide 3-kinase inhibition by wortmannin, LY294002, quercetin, myricetin, and staurosporine."[1] Molecular Cell, 2000. Link

  • Thienopyrimidine Synthesis: Wu, C., et al. "Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy."[1][4] European Journal of Medicinal Chemistry, 2024.[5] Link

  • Covalent JAK3 Inhibitors: Ma, X., et al. "JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma."[1][6] Bioorganic Chemistry, 2020.[1][6] Link

  • Scaffold Hopping Strategy: Al-Salahi, R., et al. "Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs."[1][7] Molecules, 2024.[8][5][9][10] Link

Methodological & Application

Synthesis of Thieno[3,2-d]pyrimidine-6-carboxamides from Methyl Esters: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Thieno[3,2-d]pyrimidine Scaffold

The thieno[3,2-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to purine bases allows it to interact with a wide range of biological targets, leading to diverse pharmacological activities.[1] Thieno[3,2-d]pyrimidine derivatives have demonstrated significant potential as anticancer agents, kinase inhibitors (such as CDK7 and FMS inhibitors), and modulators of other key cellular pathways.[1] Notably, the thieno[3,2-d]pyrimidine-6-carboxamide chemotype has been identified as a highly potent, pan-inhibitor of SIRT1, SIRT2, and SIRT3, which are crucial enzymes in cellular metabolism and are implicated in cancer, metabolic disorders, and neurodegenerative diseases.[2][3][4] The synthesis of a diverse library of these carboxamides is therefore of paramount importance for structure-activity relationship (SAR) studies and the development of novel therapeutics.

This application note provides a comprehensive guide to the synthesis of thieno[3,2-d]pyrimidine-6-carboxamides, with a specific focus on the conversion of the corresponding methyl esters. We will delve into the rationale behind the synthetic strategy, provide detailed experimental protocols, and discuss key considerations for optimization and troubleshooting.

Synthetic Strategy Overview

The overall synthetic approach to thieno[3,2-d]pyrimidine-6-carboxamides can be logically divided into two main stages: the construction of the core heterocyclic system with the methyl ester in place, and the subsequent conversion of this ester to the desired carboxamide.

Synthesis_Workflow Start Starting Materials (e.g., 2-Aminothiophene-3-carbonitrile) Intermediate1 Methyl Thieno[3,2-d]pyrimidine-6-carboxylate Start->Intermediate1 Ring Annulation Final_Product Thieno[3,2-d]pyrimidine-6-carboxamide Intermediate1->Final_Product Amidation

Caption: Overall synthetic workflow.

The initial formation of the thieno[3,2-d]pyrimidine ring system often begins with a substituted thiophene, such as a 2-aminothiophene-3-carboxylate derivative.[1] Subsequent cyclization with a one-carbon source, like formic acid or an equivalent, leads to the formation of the pyrimidine ring.[1] For the purpose of this guide, we will assume the availability of the key intermediate, this compound.

The core transformation of interest is the amidation of this methyl ester. While esters are generally less reactive than acid chlorides or anhydrides, their conversion to amides is a well-established and highly valuable reaction in organic synthesis. Several methods can be employed for this transformation, each with its own set of advantages and considerations.

Core Transformation: Amidation of this compound

The conversion of the methyl ester to a carboxamide involves the nucleophilic attack of an amine on the ester carbonyl, followed by the elimination of methanol. The choice of reaction conditions is crucial for achieving high yields and purity, especially when working with functionalized amines and potentially sensitive heterocyclic cores.

Methodologies for Amidation

Several strategies can be employed for the amidation of heteroaromatic esters:

  • Thermal Amidation: In its simplest form, heating the ester with a high concentration of the desired amine (or a solution of ammonia for the primary amide) can drive the reaction forward. This method is often suitable for simple, unhindered amines but may require high temperatures and long reaction times.

  • Base-Promoted Amidation: The use of a base can facilitate the deprotonation of the amine, increasing its nucleophilicity. However, strong bases can also promote unwanted side reactions, such as hydrolysis of the ester or reactions on the heterocyclic core.

  • Lewis Acid Catalysis: Lewis acids can activate the ester carbonyl towards nucleophilic attack. Various Lewis acids, such as FeCl₃, have been shown to effectively catalyze the direct amidation of esters under solvent-free conditions.[5]

  • Transition Metal Catalysis: More recently, transition metal-catalyzed methods, particularly using nickel and palladium complexes, have emerged for the direct amidation of esters, including methyl esters, with a broad range of amines.[2][6]

For the synthesis of thieno[3,2-d]pyrimidine-6-carboxamides, a robust and versatile method is often required to accommodate a diverse range of amine building blocks for SAR exploration. While direct conversion from the ester is feasible, a common and highly effective strategy involves a two-step process: hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by a standard amide coupling reaction. This approach offers greater control and is compatible with a wider array of amines, including less nucleophilic and sterically hindered ones.

A particularly relevant synthetic route to potent SIRT1/2/3 inhibitors based on the thieno[3,2-d]pyrimidine-6-carboxamide scaffold starts with the carboxylation of a 4-chlorothieno[3,2-d]pyrimidine intermediate, followed by conversion to an acid chloride, and then reaction with an amine.[4] This highlights the utility of the carboxylic acid intermediate.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a representative thieno[3,2-d]pyrimidine-6-carboxamide, proceeding through the carboxylic acid intermediate.

Part 1: Hydrolysis of this compound

Rationale: The saponification of the methyl ester to the corresponding carboxylic acid is a standard and high-yielding transformation. The resulting carboxylate salt is typically protonated in an acidic workup to yield the free carboxylic acid, which is the substrate for the subsequent amide coupling step.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in a mixture of tetrahydrofuran (THF) and methanol (e.g., 3:1 v/v).

  • Saponification: Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 2.0 eq.) to the solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, remove the organic solvents under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) to remove any non-polar impurities.

    • Acidify the aqueous layer to a pH of approximately 2-3 by the slow addition of 1M hydrochloric acid (HCl). This will precipitate the carboxylic acid product.

  • Isolation:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water and then a small amount of a non-polar solvent like hexane to aid in drying.

    • Dry the product under vacuum to obtain the thieno[3,2-d]pyrimidine-6-carboxylic acid.

Part 2: Amide Coupling to Synthesize Thieno[3,2-d]pyrimidine-6-carboxamide

Rationale: Amide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), facilitate the formation of an amide bond between a carboxylic acid and an amine under mild conditions by activating the carboxylic acid. An organic base, such as diisopropylethylamine (DIEA), is typically added to neutralize the acid formed during the reaction and to deprotonate the amine salt if it is used as a starting material.

Protocol:

  • Reaction Setup: To a solution of thieno[3,2-d]pyrimidine-6-carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the desired amine (1.0 - 1.2 eq.).

  • Addition of Reagents: Add HATU (1.1 - 1.2 eq.) and DIEA (2.0 - 3.0 eq.) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure thieno[3,2-d]pyrimidine-6-carboxamide.

Amidation_Protocol cluster_hydrolysis Part 1: Hydrolysis cluster_coupling Part 2: Amide Coupling H_Start Methyl Ester in THF/MeOH H_Reagent Add aq. LiOH/NaOH H_Start->H_Reagent H_Stir Stir at RT H_Reagent->H_Stir H_Workup Acidic Workup (HCl) H_Stir->H_Workup H_Product Carboxylic Acid H_Workup->H_Product C_Start Carboxylic Acid + Amine in DMF H_Product->C_Start Intermediate C_Reagents Add HATU + DIEA C_Start->C_Reagents C_Stir Stir at RT C_Reagents->C_Stir C_Workup Aqueous Workup C_Stir->C_Workup C_Purify Column Chromatography C_Workup->C_Purify C_Product Final Carboxamide C_Purify->C_Product

Caption: Step-by-step experimental workflow.

Optimization and Troubleshooting

Issue Potential Cause Recommendation
Incomplete Hydrolysis Insufficient base or reaction time.Increase the equivalents of LiOH/NaOH or prolong the reaction time. Gentle heating may also be beneficial.
Low Yield in Amide Coupling Incomplete activation of the carboxylic acid; Poor nucleophilicity of the amine; Steric hindrance.Ensure all reagents are anhydrous. Use a different coupling reagent (e.g., HOBt/EDC). For poorly nucleophilic amines, consider increasing the reaction temperature or using a more forcing coupling method.
Side Product Formation Reaction of reagents with the heterocyclic core; Epimerization of chiral amines.Maintain a neutral to slightly basic pH during coupling. Use milder coupling conditions and maintain room temperature to avoid epimerization.
Difficult Purification Co-elution of product with starting materials or reagents.Optimize the chromatography solvent system. A pre-purification workup with acid/base washes can help remove unreacted starting materials and byproducts.

Conclusion

The synthesis of thieno[3,2-d]pyrimidine-6-carboxamides is a critical endeavor in the pursuit of novel therapeutics. The conversion of methyl esters to the target amides, while achievable through direct methods, is often most reliably and versatilely accomplished via a two-step hydrolysis and amide coupling sequence. The protocols and insights provided in this guide are intended to equip researchers in drug discovery and development with the necessary tools to efficiently synthesize these valuable compounds. Careful attention to reaction conditions, appropriate choice of reagents, and diligent monitoring are key to success in this synthetic effort.

References

  • Disch, J. S., Evindar, G., Chiu, C. H., Blum, C. A., Dai, H., Jin, L., Schuman, E., Lind, K. E., Belyanskaya, S. L., Deng, J., Coppo, F., Aquilani, L., Graybill, T. L., Cuozzo, J. W., Lavu, S., Mao, C., Vlasuk, G. P., & Perni, R. B. (2013). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry, 56(9), 3666–3679. [Link]

  • Hu, J., & Szostak, M. (2017). Direct amidation of esters with nitroarenes. Nature Communications, 8, 1433. [Link]

  • Li, G., & Szostak, M. (2018). Highly selective transition-metal-free transamidation of amides and amidation of esters at room temperature. Nature Communications, 9, 4167. [Link]

  • Moshapo, P. T. (2020). Solvent-Free Iron(III) Chloride-Catalyzed Direct Amidation of Esters. Molecules, 25(22), 5348. [Link]

  • Yeh, C.-F., Chuang, C.-P., Chen, C.-M., Lee, C.-C., Chen, Y.-L., & Lin, C.-H. (2022). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 27(19), 6296. [Link]

  • Zheng, Y.-L., & Newman, S. G. (2019). Methyl Esters as Cross-Coupling Electrophiles: Direct Synthesis of Amide Bonds. ACS Catalysis, 9(5), 4426–4430. [Link]

  • Disch, J. S., et al. (2013). Discovery of thieno[3,2-d]pyrimidine-6-carboxamides as potent inhibitors of SIRT1, SIRT2, and SIRT3. PubMed. [Link]

  • Moshapo, P. T. (2020). Solvent-Free Iron(III) Chloride-Catalyzed Direct Amidation of Esters. MDPI. [Link]

  • Disch, J. S., et al. (2013). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry. [Link]

Sources

Application Notes and Protocols: Strategic Synthesis of Thieno[3,2-d]pyrimidine-6-carboxylates Utilizing Key Cyclization Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thieno[3,2-d]pyrimidine Scaffold in Modern Drug Discovery

The thieno[3,2-d]pyrimidine nucleus is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its structural resemblance to endogenous purines.[1] This bioisosteric relationship allows thieno[3,2-d]pyrimidine derivatives to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. These include potent anticancer[2][3], anti-inflammatory, antimicrobial, and CNS protective properties.[4] The strategic incorporation of a carboxylate group at the 6-position of this scaffold can significantly influence its pharmacokinetic and pharmacodynamic profile, offering a handle for further derivatization or enhancing interactions with target proteins. Notably, thieno[3,2-d]pyrimidine-6-carboxamides have been identified as potent, low nanomolar inhibitors of sirtuins (SIRT1, SIRT2, SIRT3), highlighting the therapeutic potential of this specific substitution pattern.[5][6][7]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the key reagents and protocols for the cyclization reactions required to form the thieno[3,2-d]pyrimidine core, and subsequent functionalization to yield the target 6-carboxylate derivatives. We will delve into the mechanistic rationale behind the choice of reagents and provide step-by-step protocols for the synthesis of key intermediates and the final target compounds.

Synthetic Strategy Overview: Pathways to Thieno[3,2-d]pyrimidine-6-carboxylates

The synthesis of thieno[3,2-d]pyrimidine-6-carboxylates can be broadly approached via two strategic pathways:

  • Route A: Core Formation Followed by C6-Carboxylation. This is a highly convergent and frequently employed strategy. It involves the initial construction of the thieno[3,2-d]pyrimidine core, followed by a directed ortho-metalation (DoM) to introduce the carboxylate group at the C6 position. This route offers flexibility as the core can be synthesized and then subjected to the carboxylation step.

  • Route B: Convergent Synthesis from a Pre-functionalized Thiophene. This approach involves the synthesis of a thiophene precursor that already contains the necessary functionalities for both the pyrimidine ring formation and the C6-carboxylate group (or a precursor to it). While potentially more efficient in terms of step count, this route may require more complex starting materials.

This guide will primarily focus on the detailed protocols for Route A, as it is a well-documented and versatile approach.

Route A: Step-wise Synthesis and Cyclization

This synthetic route can be broken down into three key stages:

  • Synthesis of the 2-Aminothiophene-3-carboxylate Precursor: The Gewald reaction is a cornerstone for the efficient synthesis of the requisite polysubstituted 2-aminothiophene starting material.[2][4][8]

  • Cyclization to the Thieno[3,2-d]pyrimidin-4(3H)-one Core: The 2-aminothiophene-3-carboxylate is then cyclized to form the pyrimidinone ring.

  • Functionalization and C6-Carboxylation: The thienopyrimidinone is converted to a more reactive intermediate, which is then carboxylated at the C6 position.

Stage 1: The Gewald Reaction for 2-Aminothiophene Synthesis

The Gewald reaction is a one-pot, multi-component reaction that condenses a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a basic catalyst to yield a 2-aminothiophene.[2]

Mechanism of the Gewald Reaction: The reaction is initiated by a Knoevenagel condensation between the ketone/aldehyde and the α-cyanoester.[2][5][9][10] The resulting activated alkene then reacts with elemental sulfur. The precise mechanism of sulfur addition is complex and is thought to proceed through a polysulfide intermediate.[5][9][10] Subsequent cyclization and tautomerization lead to the aromatic 2-aminothiophene product.[2]

Experimental Protocol: Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate

This protocol is adapted from established literature procedures.[11][12][13]

Materials:

  • Acetone

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Diethylamine (or morpholine)[6]

  • Ethanol, absolute

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

  • Ice-cold water

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve elemental sulfur (0.5 mmol) and diethylamine (0.5 mmol) in absolute ethanol (2 ml).

  • In a separate container, prepare a mixture of acetone (0.5 mmol) and ethyl cyanoacetate (0.5 mmol) in absolute ethanol (2 ml).

  • Add the acetone/ethyl cyanoacetate mixture to the sulfur/diethylamine solution.

  • Stir the reaction mixture at 50°C for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and quench with ice-cold water.

  • Extract the product with ethyl acetate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (7:3) mobile phase to obtain ethyl 2-amino-4-methylthiophene-3-carboxylate as a yellow solid.

Reactant Molar Equiv. Purpose
Acetone1.0Carbon source for the thiophene backbone
Ethyl cyanoacetate1.0Provides the C3-carboxylate and C2-amine precursors
Elemental Sulfur1.0Sulfur source for the thiophene ring
Diethylamine1.0Basic catalyst for the Knoevenagel condensation
Stage 2: Cyclization to the Thieno[3,2-d]pyrimidin-4(3H)-one Core

The most common and effective method for constructing the pyrimidine ring is through the condensation of the 2-aminothiophene-3-carboxylate with a one-carbon source, such as formamide or formic acid.[14][15]

Mechanism of Cyclization: The amino group of the thiophene attacks the carbonyl carbon of the one-carbon source (e.g., formamide). Subsequent intramolecular cyclization via nucleophilic attack of the newly formed amide nitrogen onto the ester carbonyl, followed by elimination of ethanol and tautomerization, yields the stable thieno[3,2-d]pyrimidin-4(3H)-one.

Experimental Protocol: Synthesis of 6-methylthieno[3,2-d]pyrimidin-4(3H)-one

Materials:

  • Ethyl 2-amino-4-methylthiophene-3-carboxylate

  • Formamide

  • Ammonium formate (optional, can facilitate the reaction)[14]

Procedure:

  • In a round-bottom flask, combine ethyl 2-amino-4-methylthiophene-3-carboxylate with an excess of formamide.

  • Heat the mixture to 150-180°C and maintain this temperature for several hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the cooled mixture to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to afford 6-methylthieno[3,2-d]pyrimidin-4(3H)-one. The product can be further purified by recrystallization if necessary.

Stage 3: Functionalization and C6-Carboxylation

To facilitate the introduction of the carboxylate at the C6 position, the thieno[3,2-d]pyrimidin-4(3H)-one is typically converted to a more versatile 4-chloro derivative. This is followed by a directed ortho-metalation and carboxylation.

Sub-stage 3a: Chlorination of the Thieno[3,2-d]pyrimidin-4(3H)-one

Reagent: Phosphorus oxychloride (POCl₃) is the standard reagent for this transformation.[3][16]

Experimental Protocol: Synthesis of 4-chloro-6-methylthieno[3,2-d]pyrimidine

Materials:

  • 6-methylthieno[3,2-d]pyrimidin-4(3H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline or Dimethylaminopyridine (DMAP) (optional, as a catalyst)

  • Acetonitrile (ACN) or Dichloroethane (DCE)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

Procedure:

  • In a fume hood, carefully add 6-methylthieno[3,2-d]pyrimidin-4(3H)-one to an excess of phosphorus oxychloride.

  • Optionally, add a catalytic amount of N,N-dimethylaniline or DMAP.

  • Reflux the mixture for 2-24 hours, monitoring the reaction by TLC.

  • After completion, carefully remove the excess POCl₃ under reduced pressure.

  • Neutralize the reaction mixture by slowly adding it to a stirred, ice-cold saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 4-chloro-6-methylthieno[3,2-d]pyrimidine.

Sub-stage 3b: Directed ortho-Metalation and Carboxylation

This crucial step introduces the carboxylate group at the C6 position. The reaction utilizes a strong organolithium base to deprotonate the thiophene ring at the position ortho to the sulfur atom, followed by quenching with carbon dioxide.[17]

Reagents:

  • n-Butyllithium (n-BuLi): A strong base for directed ortho-metalation.[18][19][20]

  • 2,2,6,6-Tetramethylpiperidine (TMP): Can be used to form a lithium amide base (in conjunction with n-BuLi) to prevent nucleophilic addition of BuLi to the pyrimidine ring.

  • Dry Ice (solid CO₂): The electrophilic source of the carboxylate group.[17]

Experimental Protocol: Synthesis of 4-chloro-thieno[3,2-d]pyrimidine-6-carboxylic Acid

This protocol is adapted from the procedure described by Decicco et al.[17]

Materials:

  • 4-chlorothieno[3,2-d]pyrimidine

  • 2,2,6,6-Tetramethylpiperidine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Dry ice (solid CO₂)

  • Aqueous HCl (e.g., 1M)

  • Ethyl acetate

Procedure:

  • To a stirring solution of 2,2,6,6-tetramethylpiperidine (1.5 equiv.) in anhydrous THF at 0°C under a nitrogen atmosphere, add n-BuLi (1.5 equiv.) dropwise.

  • Stir the resulting lithium amide solution at 0°C for 30 minutes.

  • Cool the reaction mixture to -78°C.

  • In a separate flask, dissolve 4-chlorothieno[3,2-d]pyrimidine (1.0 equiv.) in anhydrous THF and cool to -78°C.

  • Slowly add the lithium amide solution to the 4-chlorothieno[3,2-d]pyrimidine solution dropwise over 30 minutes at -78°C.

  • Stir the reaction mixture at -78°C for 1 hour.

  • Quench the reaction by adding an excess of crushed dry ice.

  • Allow the reaction to warm to room temperature.

  • Acidify the mixture with aqueous HCl.

  • Extract the product with ethyl acetate.

  • Dry the organic layer and concentrate to obtain 4-chlorothieno[3,2-d]pyrimidine-6-carboxylic acid.

Summary of Reagents for Route A

Stage Key Reagents Purpose Typical Yields
1. Gewald Reaction Ketone/Aldehyde, α-Cyanoester, Sulfur, Base (e.g., Diethylamine)Formation of 2-aminothiophene precursor70-90%
2. Pyrimidine Ring Formation Formamide or Formic AcidCyclization to thieno[3,2-d]pyrimidin-4-one60-95%
3a. Chlorination POCl₃Conversion of pyrimidinone to 4-chloro derivative60-99%
3b. Carboxylation n-BuLi, TMP, CO₂ (Dry Ice)Introduction of C6-carboxylate groupVariable, often moderate

Visualization of the Synthetic Pathway

Synthetic_Pathway start Ketone/Aldehyde + α-Cyanoester + Sulfur thiophene Ethyl 2-amino-4-methyl- thiophene-3-carboxylate start->thiophene Gewald Reaction (Base catalyst, e.g., Diethylamine) pyrimidinone 6-methylthieno[3,2-d]pyrimidin-4(3H)-one thiophene->pyrimidinone Cyclization (Formamide, heat) chloro 4-chloro-6-methylthieno[3,2-d]pyrimidine pyrimidinone->chloro Chlorination (POCl₃) carboxylate Thieno[3,2-d]pyrimidine- 6-carboxylate chloro->carboxylate Directed ortho-Metalation & Carboxylation (n-BuLi, TMP, CO₂)

Caption: Synthetic workflow for thieno[3,2-d]pyrimidine-6-carboxylate.

Conclusion and Future Perspectives

The synthesis of thieno[3,2-d]pyrimidine-6-carboxylates is a multi-step process that relies on robust and well-established synthetic methodologies. The Gewald reaction provides a reliable entry point to the key 2-aminothiophene precursors. Subsequent cyclization with one-carbon sources efficiently constructs the thieno[3,2-d]pyrimidin-4-one core. The introduction of the C6-carboxylate is elegantly achieved through a directed ortho-metalation strategy, showcasing the power of modern synthetic techniques for the precise functionalization of heterocyclic systems. The protocols and insights provided herein offer a solid foundation for researchers to access this important class of molecules for applications in drug discovery and development. Further exploration of alternative cyclization reagents and optimization of the carboxylation step for a broader range of substrates will continue to enhance the synthetic accessibility of these promising compounds.

References

  • Shaaban, M. R., Mayhoub, A. S., & Farag, A. M. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(7), 1153-1166. [Link]

  • Al-Suwaidan, I. A., Al-Abdullah, E. S., Al-Qahtani, S. D., & El-Emam, A. A. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. International Journal of Molecular Sciences, 24(9), 8528. [Link]

  • Decicco, C. P., et al. (2013). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry, 56(10), 3873-3884. [Link]

  • Perspicace, E., et al. (2014). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 19(11), 18469-18495. [Link]

  • Seddik, A. (2015). Synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. Journal of Saudi Chemical Society, 19(5), 533-547. [Link]

  • Khanum, S. A., et al. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. IUCrData, 6(5), x210515. [Link]

  • Khanum, S. A., et al. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 5), 509–512. [Link]

  • Hassan, A. S., et al. (2014). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 24(15), 3523-3526. [Link]

  • Al-Ghorbani, M., et al. (2015). Microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, 3H-thieno[2,3-d]pyrimidin-4-one and 4-chlorothieno[2,3-d]pyrimidine. Journal of the Serbian Chemical Society, 80(10), 1255-1263. [Link]

  • Doucet, H., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Molecules, 27(13), 4253. [Link]

  • Decicco, C. P., et al. (2013). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry, 56(10), 3873-3884. [Link]

  • Decicco, C. P., et al. (2013). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry, 56(10), 3873-3884. [Link]

  • Khanum, S. A., et al. (2021). (PDF) Ethyl 2-amino-4-methylthiophene-3-carboxylate. ResearchGate. [Link]

  • Perspicace, E., et al. (2014). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 19(11), 18469-18495. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. International Journal of Molecular Sciences, 24(9), 8528. [Link]

  • Myers, A. G. Research Group. Directed ortho metalation. Harvard University. [Link]

  • University of Rochester. Directed (ortho) Metallation. University of Rochester Chemistry Department. [Link]

  • Decicco, C. P., et al. (2013). Discovery of thieno[3,2-d]pyrimidine-6-carboxamides as potent inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry, 56(10), 3873-3884. [Link]

  • Baran, P. S. Lab. (2007). Directed Metalation: A Survival Guide. The Scripps Research Institute. [Link]

  • Sabt, A., et al. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. European Journal of Medicinal Chemistry, 140, 558-579. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Thienopyrimidine-6-Carboxylate Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Ester Hydrolysis of Thienopyrimidine-6-Carboxylates Ticket ID: CHEM-TP-HYD-001 Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary & Chemical Context

The Scaffold: Thienopyrimidines (specifically thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine) are bioisosteres of purines and quinazolines, widely used in kinase inhibitor development (e.g., EGFR, PI3K inhibitors).

The Challenge: Hydrolyzing the ester at the 6-position (thiophene ring) is deceptively difficult. Unlike simple phenyl esters, this scaffold presents a "perfect storm" of challenges:

  • Electronic Deficiency: The fused pyrimidine ring acts as a strong electron sink, making the ring system susceptible to nucleophilic attack by hydroxide ions (ring opening) rather than the desired ester attack.

  • Solubility: These fused heterocycles are often planar "bricks," insoluble in water and only moderately soluble in alcohols, leading to heterogeneous reaction mixtures that stall.

  • Amphoteric Nature: The resulting amino-acid products often form zwitterions, making standard extraction workups fail.

Diagnostic Decision Tree (Workflow)

Before proceeding, identify your failure mode using the logic flow below.

HydrolysisTroubleshooting Start Start: Reaction Analysis CheckLCMS Check LCMS/TLC Start->CheckLCMS Result1 Starting Material (SM) Unchanged CheckLCMS->Result1 Stalled Result2 New Spot/Peak (Not Product) CheckLCMS->Result2 Decomp Result3 Product Formed but Lost in Workup CheckLCMS->Result3 Low Yield SolubilityCheck Is SM in solution? Result1->SolubilityCheck RingOpen M+18 or M+32 peaks? (Ring Opening) Result2->RingOpen Zwitterion Is product amphoteric? Result3->Zwitterion ActionSolvent Fix: Increase THF ratio Add Phase Transfer Cat. SolubilityCheck->ActionSolvent Precipitate visible ActionSteric Fix: Switch to TMSOK or Acidic Hydrolysis SolubilityCheck->ActionSteric Soluble but slow ActionLiOH Fix: Switch NaOH -> LiOH Lower Temp (0°C) RingOpen->ActionLiOH Pyrimidone formed ActionHalogen Warning: 4-Cl displacement? Hydrolyze ester BEFORE chlorination RingOpen->ActionHalogen Halogen lost ActionIsoelectric Fix: Do NOT Extract. Precipitate at pI (pH 4-5) Zwitterion->ActionIsoelectric

Caption: Diagnostic logic flow for identifying failure modes in thienopyrimidine ester hydrolysis.

Troubleshooting Guides (FAQ Format)

Category A: Reaction Stalling (Kinetics & Solubility)

Q: My starting material precipitates immediately upon adding aqueous base. The reaction is stuck at <10% conversion after 24h. What do I do?

The Issue: Thienopyrimidines are highly lipophilic. Standard conditions (MeOH/H₂O) often cause the ester to "crash out," removing it from the reaction phase. The Fix:

  • Solvent Switch: Move to a THF:MeOH:Water (3:1:1) system. THF solubilizes the aromatic core, while MeOH acts as a phase bridge for the hydroxide.

  • Temperature: Heat to 50–60°C only if you have confirmed the ring is stable (see Category B).

  • Phase Transfer: Add 5-10 mol% TBAB (Tetrabutylammonium bromide) . This shuttles the hydroxide ion into the organic layer where the ester resides.

Q: I have a tert-butyl ester that is resistant to LiOH/NaOH. Can I force it?

The Issue: Tert-butyl esters are sterically bulky and electronically resistant to nucleophilic attack (SN2/BAc2 mechanism). Forcing this with strong base/heat usually destroys the pyrimidine ring before the ester cleaves. The Fix: Switch to Acidic Cleavage .

  • Reagent: TFA (Trifluoroacetic acid) / DCM (1:1) or 4M HCl in Dioxane.

  • Mechanism: Acid-catalyzed elimination (E1-like) releases isobutylene.

  • Note: Ensure your thienopyrimidine nitrogen atoms are not sensitive to protonation (usually they form salts which are stable).

Category B: Side Reactions (Chemoselectivity)

Q: I see a new peak in LCMS that is +18 mass units (or +16), but it’s not my acid. What happened?

The Issue: Nucleophilic Aromatic Substitution (SNAr). The pyrimidine ring (positions 2 and 4) is electron-deficient. Hydroxide is a hard nucleophile. Instead of attacking the ester carbonyl (blue arrow), the hydroxide attacks the pyrimidine ring (red arrow), leading to ring-opening or displacement of substituents.

The Fix:

  • Change the Base: Switch from NaOH/KOH to LiOH (Lithium Hydroxide) . Lithium coordinates tightly with the ester carbonyl oxygen, activating it specifically for hydrolysis while being less nucleophilic toward the aromatic ring compared to Na/K.

  • Anhydrous Conditions: Use TMSOK (Potassium Trimethylsilanolate) in dry THF. This generates a nucleophilic "anhydrous hydroxide" equivalent that is often more selective for esters.

Q: I have a Chlorine atom at the 4-position. It disappears during hydrolysis.

The Issue: The 4-Cl on a thienopyrimidine is extremely labile (similar to 4-Cl quinazoline). Aqueous base will displace it to form the 4-OH (pyrimidone) tautomer. The Fix:

  • Sequence Change: You cannot hydrolyze an ester in the presence of a 4-Cl group using aqueous base. You must perform the SNAr displacement with your desired amine first, then hydrolyze the ester second.

  • Alternative: If you absolutely must keep the Cl, use BBr₃ (Boron Tribromide) in DCM at -78°C to cleave methyl esters, though this is harsh.

Category C: Isolation & Purification[1]

Q: The reaction went to completion (LCMS shows product), but I extracted with EtOAc and the organic layer is empty.

The Issue: Zwitterion Formation. If your thienopyrimidine has an amine group (e.g., at position 2 or 4), the product is an amino acid. At neutral pH, it exists as a zwitterion (highly water-soluble). It will stay in the aqueous layer.

The Fix: Isoelectric Precipitation (No Extraction).

  • Concentrate the reaction mixture to remove THF/MeOH.

  • Cool the remaining aqueous solution to 0°C.

  • Carefully acidify with 1M HCl to pH 4–5 (the typical isoelectric point for these scaffolds).

  • The product should precipitate as a solid. Filter and wash with water/ether.

  • Do not extract with DCM/EtOAc unless you acidify to pH <2 (to protonate the acid) and the amine is not too polar.

Standard Operating Procedures (SOPs)

Protocol A: Standard LiOH Hydrolysis (Best First Attempt)

Recommended for simple methyl/ethyl esters.

  • Dissolve: 1.0 eq of Ester in THF (0.1 M concentration).

  • Add: 1.0 volume of MeOH and 1.0 volume of Water (Final ratio THF:MeOH:H₂O = 1:1:1).

  • Reagent: Add 3.0 eq of LiOH·H₂O .

  • Reaction: Stir at Room Temperature (RT) for 4–16 hours.

    • Checkpoint: If solid precipitates, add more THF until clear.

  • Workup:

    • Evaporate volatiles (THF/MeOH).

    • Acidify aqueous residue to pH ~4 with 1N HCl.

    • Collect precipitate by filtration.[1]

Protocol B: "The Rescue" (For stubborn/insoluble substrates)

Recommended when Protocol A stalls or SM is insoluble.

  • Dissolve: 1.0 eq of Ester in 1,4-Dioxane (higher boiling point, better solubility).

  • Reagent: Add 4.0 eq NaOH (as 2M aqueous solution).

  • Catalyst: Add 10 mol% TBAB (Tetrabutylammonium bromide).

  • Reaction: Heat to 60°C. Monitor by LCMS every 2 hours.

  • Workup: Standard isoelectric precipitation.

Comparative Data: Base Selection

ReagentCation HardnessRisk of Ring AttackReaction RateRecommended For
LiOH Hard (High Lewis acidity)LowModeratePrimary Choice. Best selectivity.
NaOH ModerateMediumFastSimple substrates; insoluble compounds.
KOH SoftHighVery FastOnly for unreactive, sterically hindered esters.
TMSOK N/A (Anhydrous)Very LowFastSensitive substrates prone to hydrolysis side-products.

References

  • Modha, S. G., et al. "Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents." Molecules, vol. 28, no.[2] 1, 2023.

    • Context: Discusses synthesis and stability of thienopyrimidine rings under basic conditions.
  • Greene, T. W., & Wuts, P. G. M. "Protection for the Carboxyl Group." Greene's Protective Groups in Organic Synthesis, 5th Edition, Wiley, 2014.

    • Context: Authoritative source for ester hydrolysis mechanisms (LiOH vs Acidic cleavage).
  • Joule, J. A., & Mills, K.Heterocyclic Chemistry, 5th Edition, Wiley, 2010.
  • Common Organic Chemistry. "Ester Hydrolysis Conditions."

    • Context: General protocols for LiOH/NaOH hydrolysis solvent systems.
  • ResearchGate Discussion Threads. "Hydrolysis of esters in presence of other sensitive groups."

    • Context: Practical insights on using TMSOK and phase transfer c

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemicals (LiOH, THF, etc.) before use.

Sources

Avoiding side reactions during nucleophilic substitution of thienopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for nucleophilic substitution reactions on thienopyrimidine scaffolds. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis and modification of this important class of heterocyclic compounds. As a Senior Application Scientist, my goal is to not only provide solutions but also to explain the underlying chemical principles to empower your research and development efforts.

Thienopyrimidines are a vital scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Their structural similarity to purines allows them to interact with a wide range of biological targets.[2][4] Consequently, the ability to precisely and efficiently perform nucleophilic substitutions on this ring system is crucial for the development of new and improved pharmaceuticals.[5][6][7]

This guide will address common challenges, such as unexpected side reactions, low yields, and lack of regioselectivity. By understanding the factors that influence these reactions, you can optimize your synthetic strategies and accelerate your drug discovery programs.

I. Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of a dehalogenated product instead of my desired substituted thienopyrimidine. What is causing this and how can I prevent it?

A1: Dehalogenation is a common side reaction, particularly in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[8] This occurs when the organometallic intermediate, intended to react with your nucleophile, instead undergoes a reaction that replaces the halogen with a hydrogen atom.

Causality:

  • Catalyst and Ligand Choice: Certain palladium catalysts and phosphine ligands can promote dehalogenation.[8] For instance, the use of some bulky electron-rich ligands, while often excellent for cross-coupling, can sometimes favor this undesired pathway.[8]

  • Reaction Conditions: The presence of a hydrogen source, such as residual water or certain alcohols used as solvents, can contribute to dehalogenation. The nature of the base used can also play a role.

  • Substrate Reactivity: The electronic properties of your specific thienopyrimidine substrate can influence the propensity for dehalogenation.

Troubleshooting Steps:

  • Ligand Screening: If using a palladium catalyst, screen different phosphine ligands. Sometimes a switch to a different class of ligand, for example, from a bulky biarylphosphine to a ferrocenyl-based ligand, can suppress dehalogenation.

  • Solvent and Base Optimization: Ensure anhydrous reaction conditions. Use a freshly distilled, dry solvent. Consider switching to a non-protic solvent if you are using one that can act as a hydrogen donor. Experiment with different bases, such as Cs₂CO₃, K₃PO₄, or organic bases like DBU.

  • Temperature Control: Running the reaction at the lowest effective temperature can sometimes minimize side reactions.

Q2: My nucleophilic substitution is not proceeding to completion, and I am recovering a large amount of starting material. What are the likely reasons for this low conversion?

A2: Low conversion in nucleophilic substitution reactions on thienopyrimidines can stem from several factors related to the reactants and reaction conditions.

Causality:

  • Poor Leaving Group: The nature of the leaving group is critical. Halogens are common leaving groups, with their reactivity generally following the trend I > Br > Cl > F.[9] If you are using a chloro-substituted thienopyrimidine, the C-Cl bond might not be sufficiently activated for your specific nucleophile.

  • Weak Nucleophile: The strength of your nucleophile is paramount. Weakly nucleophilic species will react sluggishly, if at all.[10]

  • Steric Hindrance: Bulky substituents on either the thienopyrimidine ring or the nucleophile can sterically hinder the approach of the nucleophile to the reaction center, slowing down the reaction.[9]

  • Inappropriate Solvent: The choice of solvent can dramatically impact reaction rates.[11][12][13]

Troubleshooting Steps:

  • Enhance Leaving Group Ability: If possible, consider synthesizing a thienopyrimidine with a better leaving group, such as an iodo or bromo substituent.

  • Activate the Nucleophile: If using a weakly nucleophilic amine or alcohol, consider deprotonating it with a suitable base to form the more nucleophilic amide or alkoxide.

  • Optimize Reaction Temperature: Increasing the reaction temperature can often overcome activation energy barriers. Microwave irradiation can also be a powerful tool to accelerate slow reactions.[5]

  • Solvent Selection: For SNAr reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are often preferred as they can solvate the cation of the nucleophile's salt without strongly solvating the anionic nucleophile, thus enhancing its reactivity.[14]

Q3: I am getting a mixture of regioisomers. How can I control the regioselectivity of the nucleophilic substitution on my di-substituted thienopyrimidine?

A3: Achieving high regioselectivity is a common challenge when working with heteroaromatic systems bearing multiple potential reaction sites. On a 2,4-dichloropyrimidine core, substitution generally favors the C4 position.[15][16] However, this selectivity can be influenced by several factors.

Causality:

  • Electronic Effects: The inherent electronic properties of the thienopyrimidine ring system direct nucleophilic attack to the most electron-deficient positions. The presence of electron-withdrawing or -donating groups on the ring can alter this preference.[16]

  • Steric Effects: As mentioned, steric hindrance around one of the reaction sites can direct the nucleophile to the less hindered position.

  • Reaction Conditions: The choice of catalyst, ligand, solvent, and temperature can all influence the regiochemical outcome. For instance, in palladium-catalyzed cross-couplings of 2,4-dichloropyrimidines, the use of bulky N-heterocyclic carbene (NHC) ligands has been shown to favor C2-selectivity, a reversal of the typical outcome.[17]

Troubleshooting Steps:

  • Strategic Blocking Groups: If one position is significantly more reactive, it may be possible to temporarily protect it with a blocking group, perform the substitution at the desired position, and then deprotect.

  • Catalyst and Ligand Control: In cross-coupling reactions, systematically screen different palladium precatalysts and ligands. The choice of ligand can have a profound impact on regioselectivity.[17][18]

  • Temperature and Reaction Time: Carefully control the reaction temperature. In some cases, kinetic versus thermodynamic control can be exploited by adjusting the temperature and reaction time.

  • Nucleophile Modification: Altering the steric bulk of the nucleophile can sometimes be used to direct substitution to the less sterically encumbered position.

Q4: I am attempting a Suzuki coupling with a boronic acid, but I am observing significant homocoupling of the boronic acid. How can I minimize this side reaction?

A4: Homocoupling of boronic acids to form a biaryl byproduct is a well-known side reaction in Suzuki couplings.[19]

Causality:

  • Presence of Oxygen: The presence of oxygen can promote the homocoupling of boronic acids.[19]

  • Reaction Temperature: Higher temperatures can sometimes increase the rate of homocoupling.

  • Base and Catalyst System: The choice of base and palladium catalyst can influence the extent of this side reaction.

Troubleshooting Steps:

  • Degas Solvents: Thoroughly degas your reaction solvent by bubbling an inert gas (argon or nitrogen) through it prior to use.[19]

  • Inert Atmosphere: Run the reaction under a strictly inert atmosphere.[19]

  • Pre-heating the Catalyst System: One effective technique is to pre-heat the mixture of the palladium catalyst, base, and your thienopyrimidine substrate in the solvent for a short period before adding the boronic acid. This can help to ensure the catalytic cycle for the desired cross-coupling is initiated efficiently.[19]

  • Optimize Base and Catalyst Loading: Experiment with different bases and potentially lower the catalyst loading to the minimum effective amount.

II. Visualizing Reaction Parameters

The interplay of various factors in a nucleophilic substitution reaction can be complex. The following diagram illustrates the key considerations for optimizing your reaction.

G cluster_substrate Substrate cluster_nucleophile Nucleophile cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes Substrate Thienopyrimidine Core Desired_Product Desired Product (High Yield & Selectivity) Substrate->Desired_Product Leaving_Group Leaving Group (I > Br > Cl > F) Leaving_Group->Desired_Product Good LG Favors Reaction Side_Products Side Products (Dehalogenation, Homocoupling, Isomers) Leaving_Group->Side_Products Poor LG -> Low Yield Steric_Hindrance_S Steric Hindrance Steric_Hindrance_S->Side_Products Can lead to Isomers/Low Yield Nucleophile Nucleophile Nucleophile->Desired_Product Nucleophilicity Strength/Concentration Nucleophilicity->Desired_Product Strong Nu Favors Reaction Nucleophilicity->Side_Products Weak Nu -> Low Yield Steric_Hindrance_N Steric Hindrance Steric_Hindrance_N->Side_Products Solvent Solvent (Polar Aprotic vs. Protic) Solvent->Desired_Product Optimized Choice Solvent->Side_Products Suboptimal Choice Temperature Temperature Temperature->Desired_Product Catalyst Catalyst/Ligand (for Cross-Coupling) Catalyst->Desired_Product Catalyst->Side_Products Can cause Dehalogenation/ Homocoupling Base Base Base->Desired_Product

Sources

Recrystallization solvents for thieno[3,2-d]pyrimidine esters

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thieno[3,2-d]pyrimidine Ester Purification

Executive Summary

Thieno[3,2-d]pyrimidine esters are critical intermediates in the synthesis of kinase inhibitors and other bioactive heterocycles.[1][2] Their purification is often complicated by their tendency to "oil out" due to low melting points relative to solvent boiling points, and the presence of lipophilic impurities. This guide provides a scientifically grounded, self-validating approach to solvent selection and process control, moving beyond trial-and-error to thermodynamic predictability.[1][2]

Module 1: Solvent Selection Matrix

The "What" and "Why" The thieno[3,2-d]pyrimidine core is a fused aromatic system (planar, lipophilic), while the ester functionality adds a dipole moment and a potential site for hydrolysis or transesterification.[1][2]

Solvent SystemPolarity ProfileApplication ContextMechanism of ActionRisk Factor
Ethanol (EtOH) Protic PolarPrimary Choice. Best for ethyl esters.[1][2]Temperature-dependent solubility.[2] High solubility at reflux (

C), low at RT.[1][2]
Transesterification: Do not use EtOH for methyl esters (use MeOH instead).
DMF / Water Aprotic / ProticRigid/Fused Cores. For highly substituted/insoluble derivatives.Solvophobic Effect. Product dissolves in DMF; water increases surface tension, forcing precipitation.[1][2]Hydrolysis: High heat + water can hydrolyze the ester to the acid. Keep temp <

C.
Acetonitrile (ACN) Aprotic DipolarGeneral Purpose. Good for removing non-polar impurities.[1][2]Moderate boiling point (

C) allows for good thermal gradient without solvolysis risks.[1][2]
Low solubility for very polar impurities.
EtOAc / Hexanes Mixed PolarityThe "Standard." Best for initial crude cleanup.Competition. EtOAc solvates the ester; Hexanes acts as the anti-solvent to exclude non-polar byproducts."Oiling out" is common if Hexane ratio is too high too quickly.

Module 2: Visualizing the Decision Logic

The "Logic Flow" Use this decision tree to select the optimal solvent system based on your specific compound's behavior.

RecrystallizationLogic Start Crude Thieno[3,2-d]pyrimidine Ester SolubilityCheck Check Solubility in Hot EtOH/MeOH Start->SolubilityCheck Dissolves Dissolves Completely? SolubilityCheck->Dissolves YesDissolves Cool to RT slowly Dissolves->YesDissolves Yes NoDissolves Check Solubility in Hot DMF/DMSO Dissolves->NoDissolves No CrystalsForm Crystals Form? YesDissolves->CrystalsForm DMFPath Add H2O dropwise (Anti-solvent) NoDissolves->DMFPath YesCrystals Filter & Wash (Cold Solvent) CrystalsForm->YesCrystals Yes NoCrystals Oiling Out? CrystalsForm->NoCrystals No OilingOut Re-heat. Add Seed Crystal. Use Co-Solvent (EtOAc/Hex). NoCrystals->OilingOut Liquid Phase Separates DMFPath->CrystalsForm

Caption: Decision tree for selecting the thermodynamic path of least resistance for thienopyrimidine purification.

Module 3: Troubleshooting "Oiling Out" (LLPS)

The Issue: You cool your solution, but instead of crystals, a second liquid phase (oil) appears at the bottom. This is Liquid-Liquid Phase Separation (LLPS).[1][2][3] It happens when the metastable limit is crossed before the nucleation limit .

The Fix (Protocol):

  • The Re-Dissolve:

    • Return the mixture to the heat source immediately.

    • Add a small amount of the good solvent (e.g., Ethanol or EtOAc) until the oil redissolves into a homogeneous phase.

  • The Temperature Gap:

    • Crucial Step: You must lower the saturation temperature. If the oil forms at

      
      C, your solution is too concentrated.[2] Dilute slightly so saturation occurs at 
      
      
      
      C.
  • Seeding (The Nucleation Trigger):

    • Allow the solution to cool very slowly (wrap the flask in foil or a towel).

    • When the temperature is just below the boiling point but above the oiling temperature, add a seed crystal (a tiny speck of pure product).

    • Why? The seed provides a template for the lattice, bypassing the high energy barrier of spontaneous nucleation.

Q: Why does my product oil out in Ethanol/Water? A: The water is being added too fast. A high local concentration of water forces the hydrophobic thienopyrimidine out of solution faster than it can organize into a lattice.

  • Correction: Add hot water dropwise to the hot ethanol solution only until permanent turbidity is just barely visible. Then stop. Add one drop of ethanol to clear it, then cool.[1][2]

Module 4: Standard Operating Protocol (SOP)

Target: Purification of Methyl thieno[3,2-d]pyrimidine-6-carboxylate Reference Standard: Journal of Medicinal Chemistry protocols [1, 2].[1][2]

  • Preparation:

    • Weigh crude solid. Place in an Erlenmeyer flask.

    • Solvent Choice: Methanol (to prevent transesterification of the methyl ester).

  • Dissolution:

    • Add Methanol (approx. 5-10 mL per gram of solid).[1][2]

    • Heat to reflux (

      
      C) with stirring.
      
    • Checkpoint: If solid remains, add MeOH in 1 mL increments.[1][2] If insoluble particles remain (likely inorganic salts or catalyst residue), perform a hot filtration through a pre-warmed funnel.[1][2]

  • Crystallization:

    • Remove from heat.[4][5]

    • Optional: If the solution is dark, add activated charcoal, boil for 2 mins, and hot filter.

    • Allow to cool to Room Temperature (RT) undisturbed for 2 hours.

    • Optimization: If yield is low, cool further in an ice bath (

      
      C) for 30 mins.
      
  • Isolation:

    • Filter via vacuum (Buchner funnel).[1]

    • Wash: Wash the cake with cold Methanol (pre-chilled to

      
      C). This removes surface impurities without redissolving the ester.
      
  • Validation:

    • TLC: Check the mother liquor. It should contain the baseline impurities.

    • Melting Point: Thieno[3,2-d]pyrimidine esters typically have sharp melting points (e.g.,

      
      C for certain derivatives [3]).[1][2] A range 
      
      
      
      C indicates wetness or impurities.

Module 5: Impurity Management Visualization

Understanding the Separation This diagram illustrates how the solvent system discriminates between the Thieno-ester and common impurities (Aminothiophene starting material, Polymerized byproducts).

ImpuritySeparation Figure 2: Differential Solubility Logic. Slow cooling ensures Impurity B is excluded. cluster_0 Hot Solution (Homogeneous) cluster_1 Cold Mixture (Heterogeneous) Product Thieno-Ester Crystal Crystalline Lattice (Pure Product) Product->Crystal Precipitates (Thermodynamic Stability) ImpurityA Aminothiophene (Starting Material) MotherLiquor Mother Liquor (Solvent) ImpurityA->MotherLiquor Remains Soluble (High Sol. in Cold Alcohol) ImpurityB Polymer/Tar ImpurityB->Crystal Trapped (Risk!) (If cooling is too fast)

Caption: Kinetic vs. Thermodynamic control. Slow cooling prevents the entrapment of polymeric impurities.

References

  • Synthesis of Thieno[3,2-d]pyrimidine-6-carboxamides. Journal of Medicinal Chemistry. (2013). Describes the purification of the core scaffold using recrystallization techniques to achieve >95% purity for biological assays. [1][2]

  • 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. National Institutes of Health (PMC). (2022).[1][2] Details the synthesis and purification (using ACN and Ethanol) of various thieno[3,2-d]pyrimidine ethers and esters.

  • Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines.MDPI. (2010).

    
    C) and solvent combinations (Ethanol/DMF) for thieno-fused systems. 
    
  • Troubleshooting Crystallization: Oiling Out. Chemistry LibreTexts. (2022). Fundamental thermodynamic explanation of the oiling-out phenomenon and remediation strategies.

Sources

Validation & Comparative

A Comparative Guide to the 1H NMR Spectral Analysis of Methyl thieno[3,2-d]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant therapeutic potential. The precise and unambiguous structural characterization of these molecules is paramount for advancing drug discovery programs. This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of a key derivative, methyl thieno[3,2-d]pyrimidine-6-carboxylate.

This document moves beyond a simple recitation of spectral data. It delves into the rationale behind the observed chemical shifts and coupling constants, offering a framework for interpreting the spectra of related compounds. Furthermore, it presents an objective comparison of ¹H NMR with other essential analytical techniques, namely High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), providing supporting data and protocols to guide researchers in selecting the most appropriate analytical strategy for their needs.

The Central Role of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy stands as a cornerstone technique in organic chemistry for its ability to provide a wealth of structural information from a single, non-destructive experiment. For a molecule like this compound, ¹H NMR allows for the direct observation of the hydrogen atoms, providing critical insights into the electronic environment of the heterocyclic rings and the disposition of substituents.

Predicted ¹H NMR Spectral Data for this compound

While an experimental spectrum for the title compound is not publicly available, a detailed prediction can be made based on established principles and data from closely related thieno[3,2-d]pyrimidine derivatives.[1][2][3] The expected ¹H NMR spectrum in a common deuterated solvent such as DMSO-d₆ would exhibit the following key signals:

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale for Chemical Shift
H4 (pyrimidine)~9.2 - 9.4Singlet (s)-Located on the electron-deficient pyrimidine ring, adjacent to two nitrogen atoms, leading to significant deshielding.
H2 (pyrimidine)~8.8 - 9.0Singlet (s)-Also on the pyrimidine ring, experiencing strong deshielding from the adjacent nitrogen atoms.
H7 (thiophene)~8.3 - 8.5Singlet (s)-Situated on the thiophene ring and influenced by the electron-withdrawing pyrimidine ring and the ester group.
-OCH₃ (methyl ester)~3.9 - 4.1Singlet (s)-Protons of the methyl group attached to the ester oxygen, typically found in this region.

Causality Behind Expected Chemical Shifts: The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring significantly deshields the adjacent protons (H2 and H4), causing them to resonate at a high chemical shift (downfield). The thiophene proton (H7) is also deshielded due to the fused aromatic system and the attached electron-withdrawing carboxylate group. The methyl protons of the ester group are in a relatively shielded environment and thus appear at a lower chemical shift (upfield).

A Comparative Analysis of Analytical Techniques

The comprehensive characterization of a novel compound relies on the synergistic use of multiple analytical techniques. While ¹H NMR provides unparalleled detail on the molecular structure, HPLC and MS offer complementary information regarding purity and molecular weight.

Parameter ¹H NMR Spectroscopy High-Performance Liquid Chromatography (HPLC) Mass Spectrometry (MS)
Principle Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field.Separates components of a mixture based on their differential partitioning between a mobile phase and a stationary phase.Measures the mass-to-charge ratio of ions.
Information Provided Detailed structural information, including the number and connectivity of protons, and quantitative analysis.Purity assessment, quantification of components, and separation of isomers.Molecular weight determination and elemental composition (with high-resolution MS).
Strengths - Provides a unique "fingerprint" of the molecule. - Quantitative without the need for a specific reference standard for the analyte. - Non-destructive.- High sensitivity and resolution for purity analysis. - Well-established and widely available.- Extremely sensitive. - Provides definitive molecular weight.
Limitations - Relatively lower sensitivity compared to MS. - Can be complex to interpret for very large molecules. - Sample must be soluble.- Requires a suitable chromophore for UV detection. - Co-eluting impurities may not be detected. - Requires reference standards for identification and quantification.- Provides limited structural information on its own. - Isomers may not be distinguishable.

Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following detailed protocols are provided.

¹H NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

  • Instrument Setup:

    • Use a spectrometer with a field strength of at least 400 MHz for optimal resolution.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

    • Ensure a relaxation delay of at least 5 times the longest T₁ relaxation time for accurate integration in quantitative NMR (qNMR).

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum to obtain pure absorption signals.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO at 2.50 ppm).

    • Integrate the signals to determine the relative number of protons.

HPLC-UV Protocol for Purity Analysis
  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and an autosampler.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Column temperature: 30 °C.

    • Injection volume: 10 µL.

    • Detection wavelength: 254 nm.

    • Gradient elution: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Dilute as necessary to fall within the linear range of the detector.

  • Data Analysis: The purity of the sample is determined by calculating the peak area percentage of the main component relative to the total area of all observed peaks.

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol
  • Instrumentation: A mass spectrometer equipped with an electrospray ionization source.

  • Sample Infusion: The sample solution prepared for HPLC analysis can be directly infused into the mass spectrometer.

  • MS Parameters (Positive Ion Mode):

    • Capillary voltage: 3.5 kV.

    • Cone voltage: 30 V.

    • Source temperature: 120 °C.

    • Desolvation temperature: 350 °C.

    • Scan range: m/z 100-500.

  • Data Analysis: The resulting mass spectrum will show the mass-to-charge ratio of the protonated molecule [M+H]⁺, confirming the molecular weight of the compound. For this compound (C₈H₆N₂O₂S), the expected exact mass of the [M+H]⁺ ion is approximately 207.02.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of a comprehensive analytical approach for the characterization of this compound.

cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_results Data Interpretation Synthesis Synthesized Compound NMR ¹H NMR Spectroscopy Synthesis->NMR Structural Analysis HPLC HPLC-UV Synthesis->HPLC Purity Check MS Mass Spectrometry Synthesis->MS Molecular Weight Structure Structural Elucidation NMR->Structure Purity Purity Assessment HPLC->Purity Identity Identity Confirmation MS->Identity Final_Report Comprehensive Report Structure->Final_Report Purity->Final_Report Identity->Final_Report

Sources

Scaffold Evolution: Thieno[3,2-d]pyrimidine vs. Quinazoline Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparative Guide for Medicinal Chemists & Pharmacologists[1]

Executive Summary: The Bioisosteric Shift

In the landscape of kinase inhibitor design, the quinazoline scaffold (e.g., Gefitinib, Erlotinib) has historically served as the "gold standard" for ATP-competitive inhibition, particularly for EGFR.[1] However, physicochemical limitations—specifically poor aqueous solubility and rapid metabolic clearance—have driven the evolution toward bioisosteres.[1]

The thieno[3,2-d]pyrimidine scaffold represents a critical evolutionary step.[1] By replacing the benzene ring of the quinazoline with a thiophene moiety, researchers have successfully modulated lipophilicity (LogP), improved solubility, and altered metabolic soft spots while maintaining the essential hydrogen-bonding network within the kinase hinge region.[1]

This guide provides a data-driven comparison of these two scaffolds, focusing on potency (


), selectivity profiles, and experimental validation protocols.

Structural Biology & Mechanism of Action

The Hinge Binding Mode

Both scaffolds function as Type I ATP-competitive inhibitors. They anchor into the kinase ATP-binding pocket via a conserved hydrogen bond network at the "hinge region" (connecting the N- and C-terminal lobes).[1]

  • Quinazoline: Relies on the N1 and N3 nitrogens. The C6/C7 positions on the fused benzene ring project into the solvent-exposed region, allowing for solubilizing groups (e.g., morpholine/piperazine chains).[1]

  • Thieno[3,2-d]pyrimidine: Mimics the adenine ring of ATP more closely in terms of electron density.[1] The sulfur atom in the thiophene ring acts as a bioisostere for the vinyl group (–CH=CH–) of the benzene in quinazoline. This substitution often reduces the number of metabolic oxidation sites (reducing clearance) and alters the vector of substituents at the equivalent of the C7 position.

Visualization: Scaffold Hopping Logic

The following diagram illustrates the structural transition and the conserved binding pharmacophore.

ScaffoldHopping Quinazoline Quinazoline Core (Benzene fused) Bioisosterism Bioisosteric Replacement (Benzene → Thiophene) Quinazoline->Bioisosterism Scaffold Hop Thieno Thieno[3,2-d]pyrimidine (Thiophene fused) Bioisosterism->Thieno Result Properties Optimized Properties: 1. Reduced Lipophilicity 2. Altered Metabolic Stability 3. Retained Hinge H-Bonds Thieno->Properties Outcome

Figure 1: Structural evolution from Quinazoline to Thieno[3,2-d]pyrimidine, highlighting the bioisosteric replacement strategy used to optimize drug-like properties.[1]

Comparative Performance Data

The most prominent success story of this scaffold transition is the development of GDC-0941 (Pictilisib) , a potent PI3K inhibitor derived from earlier quinazoline/thienopyrimidine exploration.[1]

Potency & Selectivity (Case Study: PI3K Inhibition)

The table below compares a representative Quinazoline derivative against the optimized Thieno[3,2-d]pyrimidine (GDC-0941) based on data synthesized from medicinal chemistry optimization campaigns (Folkes et al., J. Med.[1] Chem).[1][2][3][4][5]

FeatureQuinazoline Derivative (Early Lead)Thieno[3,2-d]pyrimidine (GDC-0941)Impact of Scaffold Change
Target PI3K Class I (Isoforms

)
PI3K Class I (Isoforms

)
Maintained target affinity.[1]
Potency (

)
~10 - 50 nM (PI3K

)
3 nM (PI3K

)
Increased Potency: Tighter binding in ATP pocket.[1]
Solubility Low (< 5

g/mL)
High (pH dependent)Improved: Thiophene reduces aromatic planarity/stacking issues.[1]
Metabolic Stability Low (

high)
Moderate/High Optimized: Removal of benzene oxidation sites.[1]
Oral Bioavailability < 20% (Rodent)~50-78% (Rodent)Critical Success: Enabled clinical progression.[1][2]
Selectivity Profile

While quinazolines are often "promiscuous" (hitting EGFR, HER2, and Src family kinases), thieno[3,2-d]pyrimidines can be tuned for higher selectivity.[1]

  • GDC-0941 Selectivity: >30-fold selective against PI3K

    
     and PI3K
    
    
    
    isoforms compared to
    
    
    .
  • Kinome Selectivity: In a panel of >200 kinases, the thieno-scaffold showed minimal off-target activity compared to equipotent quinazolines.

Experimental Protocols

To objectively compare these scaffolds in your own lab, utilize the following self-validating protocols.

Biochemical Potency: FRET-Based Kinase Assay (Z'-LYTE)

This assay measures the phosphorylation of a peptide substrate.[1] It is preferred over radiometric assays for high-throughput scaffold comparison.

Reagents:

  • Kinase (EGFR or PI3K recombinant protein).[1]

  • FRET-peptide substrate (Coumarin/Fluorescein labeled).[1]

  • Test Compounds (Quinazoline vs. Thieno analogs).[1][6]

  • ATP (

    
     concentration).[1]
    

Workflow:

  • Titration: Prepare 3-fold serial dilutions of inhibitors in DMSO (Start at 10

    
    M).
    
  • Incubation: Mix Kinase + Peptide + Inhibitor in 384-well plate. Incubate 15 min at RT.

  • Reaction Start: Add ATP to initiate. Incubate 1 hour.

  • Development: Add Development Reagent (Protease).[1] Logic: Protease cleaves non-phosphorylated peptides only.[1]

  • Read: Measure Fluorescence Ratio (Emission 445 nm / 520 nm).

  • Calculation: Plot % Phosphorylation vs. Log[Inhibitor]. Fit to sigmoidal dose-response to derive

    
    .[1]
    

Validation Criteria:

  • Z'-Factor: Must be > 0.5 for the plate to be valid.

  • Reference Control: Staurosporine

    
     must fall within 2-fold of historical mean.[1]
    
Cellular Target Engagement: Western Blotting

Confirm that biochemical potency translates to cellular activity (e.g., inhibition of Akt phosphorylation).[1]

Workflow:

  • Seed: A549 (EGFR driven) or MCF-7 (PI3K driven) cells at

    
     cells/well.
    
  • Treat: Add inhibitors (0, 10, 100, 1000 nM) for 2 hours.

  • Stimulate: Add EGF (50 ng/mL) for final 15 mins (for EGFR assays).

  • Lysis: Harvest in RIPA buffer + Phosphatase Inhibitors.

  • Blot: Probe for p-Akt (Ser473) or p-EGFR (Tyr1068).[1]

  • Normalize: Compare against Total-Akt or Total-EGFR.

Pathway Visualization

Understanding the downstream effects is crucial. The thieno[3,2-d]pyrimidine GDC-0941 specifically shuts down the PI3K/Akt/mTOR survival pathway.[1]

SignalingPathway RTK RTK (EGFR/HER2) PI3K PI3K (Class I) RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 Akt Akt (PKB) PIP3->Akt Recruitment PI3K->PIP3 Phosphorylation (PIP2->PIP3) mTOR mTORC1 Akt->mTOR Activation Survival Cell Survival & Proliferation mTOR->Survival GDC0941 Thieno-pyrimidine (GDC-0941) GDC0941->PI3K Blockade (ATP Competitive)

Figure 2: The PI3K/Akt signaling cascade.[1] Thieno[3,2-d]pyrimidine inhibitors (GDC-0941) block the conversion of PIP2 to PIP3, arresting downstream survival signaling.[1][7]

Conclusion

While quinazolines established the paradigm for kinase inhibition, thieno[3,2-d]pyrimidines offer a superior scaffold for next-generation drug discovery in specific contexts (particularly PI3K and mutant EGFR).[1] The transition allows for:

  • Equivalent or Superior Potency: Maintenance of critical hinge hydrogen bonds.

  • Enhanced Druggability: Improved solubility and bioavailability profiles.

  • Refined Selectivity: Ability to target specific isoforms (e.g., PI3K

    
    ) with reduced off-target toxicity.[1]
    

Researchers should prioritize the thieno-scaffold when quinazoline leads exhibit metabolic instability or solubility-limited absorption.

References

  • Folkes, A. J., et al. (2008).[1][8] "The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer."[1] Journal of Medicinal Chemistry.

  • Salphati, L., et al. (2011).[1] "Preclinical pharmacokinetics of the novel PI3K inhibitor GDC-0941 and prediction of its pharmacokinetics and efficacy in human." Xenobiotica.

  • Heppner, D. E., & Eck, M. J. (2021).[1] "Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC." Journal of Medicinal Chemistry.

  • Shao, J., et al. (2019).[1] "Design, synthesis and biological evaluation of novel thieno[3,2-d]pyrimidine and quinazoline derivatives as potent antitumor agents."[1][9] Bioorganic Chemistry.

Sources

Executive Summary: The Thienopyrimidine Bioisostere Advantage

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Profiling of 6-Substituted Thienopyrimidine Derivatives vs. Quinazoline Inhibitors (EGFR Targeting) Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

In the landscape of kinase inhibitors, the quinazoline scaffold (found in Gefitinib and Erlotinib) has long been the gold standard for targeting the Epidermal Growth Factor Receptor (EGFR). However, the emergence of resistance mutations (specifically T790M and C797S) necessitates novel scaffolds.

This guide analyzes 6-substituted thienopyrimidine derivatives , a class of bioisosteres that retain the adenine-mimetic properties of quinazolines but offer distinct solubility and binding vectors. By modifying the 6-position of the thienopyrimidine core, researchers can access the solvent-accessible region of the ATP-binding pocket, improving potency against resistant mutants where traditional quinazolines fail.

Key Insight: While 4-position substitution dictates the primary hinge-binding interaction (mimicking ATP's adenine), the 6-position is the critical determinant for overcoming steric hindrance in T790M mutants and improving physicochemical properties (LogP, solubility).

Structural Rationale & SAR Logic

The thienopyrimidine core serves as a scaffold hop from the quinazoline ring. The sulfur atom in the thiophene ring alters the electron density of the pyrimidine system, potentially enhancing


 stacking interactions with the gatekeeper residue.
Structure-Activity Relationship (SAR) at Position 6
  • Role: The 6-position corresponds to the 7-position of the quinazoline ring. Substituents here project towards the solvent front or can be designed to interact with specific residues like Cys797 (for covalent inhibitors).

  • Optimization:

    • Small Hydrophobic Groups (e.g., Methyl, Cl): Enhance metabolic stability but may lack potency.

    • Aryl/Heteroaryl Groups: Establish additional hydrophobic interactions within the allosteric regions of the kinase domain.

    • Solubilizing Tails (e.g., Morpholine, Piperazine): Critical for improving oral bioavailability, a common failure point for planar kinase inhibitors.

SAR_Logic Scaffold Thieno[2,3-d]pyrimidine Core Pos4 Position 4 (Aniline Moiety) Scaffold->Pos4 Pos6 Position 6 (Variable Region) Scaffold->Pos6 Effect_4 Hinge Binding (Adenine Mimic) Pos4->Effect_4 Effect_6 Solvent Front Interaction & Mutational Evasion Pos6->Effect_6 Outcome IC50 Potency & Selectivity Profile Effect_4->Outcome Effect_6->Outcome Critical for T790M

Figure 1: Structural Activity Relationship (SAR) flow illustrating the distinct roles of the 4- and 6-positions on the thienopyrimidine scaffold.

Comparative Data Analysis: IC50 Profiling

The following data compares optimized 6-substituted thienopyrimidine derivatives (Compounds 5b and 5f from recent high-impact studies) against standard FDA-approved quinazolines.

Experimental Context:

  • Assay Type: HTRF (Homogeneous Time-Resolved Fluorescence) Kinase Assay.[1]

  • ATP Concentration:

    
     apparent.
    
  • Cell Lines: A549 (NSCLC, WT EGFR), H1975 (T790M/L858R mutant).

Table 1: Enzymatic and Cellular IC50 Comparison
CompoundScaffold TypeSubstitution at Pos 6IC50 EGFR-WT (nM)IC50 EGFR-T790M (nM)A549 Cell Viability (

M)
Gefitinib Quinazoline(Reference)3.0 - 5.0 >1000 (Resistant)4.18
Erlotinib Quinazoline(Reference)5.9 212.24.20
Compound 5b [1]Thienopyrimidine4-methoxyphenyl37.19204.10 17.79
Compound 5f [2]Thienopyrimidine3,4-dimethoxyphenyl28.0 N/A0.028 (

M)*
Lapatinib Quinazoline(Reference)10.2N/A> 10

*Note: Compound 5f demonstrated superior cellular potency in specific assays, likely due to enhanced membrane permeability driven by the lipophilic 6-aryl substitution.

Technical Interpretation:

  • Potency: The best 6-substituted thienopyrimidines (5f) achieve nanomolar potency comparable to Erlotinib against Wild-Type EGFR.

  • Resistance Profile: Compound 5b shows a resistance profile similar to Erlotinib against the T790M mutant (approx. 200 nM), indicating that while the scaffold change is viable, the specific 6-substitution requires a Michael acceptor (like an acrylamide) to achieve irreversible binding and overcome the T790M steric clash effectively.

  • Selectivity: Thienopyrimidines generally exhibit a cleaner kinase selectivity profile compared to quinazolines, reducing off-target toxicity (e.g., VEGFR inhibition overlap is tunable).

Mechanistic Workflow

To validate these IC50 values, the following experimental pathway is established. This workflow ensures that the observed inhibition is due to ATP-competitive binding and not non-specific aggregation.

Workflow Start Compound Library (6-Substituted Thienopyrimidines) Step1 In Silico Docking (PDB: 1M17 / 4HJO) Start->Step1 Step2 Enzymatic Kinase Assay (HTRF / ADP-Glo) Step1->Step2 Decision IC50 < 100 nM? Step2->Decision Decision->Start No (Refine R-Group) Step3 Cellular Viability (MTT in A549/H1975) Decision->Step3 Yes Step4 Western Blot Analysis (p-EGFR, p-AKT, p-ERK) Step3->Step4 End Lead Candidate Step4->End

Figure 2: Validated screening workflow for thienopyrimidine derivatives.

Validated Experimental Protocols

To ensure reproducibility and trust (E-E-A-T), the following protocols are standardized for evaluating these derivatives.

Protocol A: HTRF Kinase Inhibition Assay

This assay measures the inhibition of EGFR phosphorylation using Time-Resolved Fluorescence Resonance Energy Transfer.

  • Reagent Prep: Prepare a 5x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme Mix: Dilute EGFR-WT or EGFR-T790M (SignalChem) to 0.2 ng/µL in Kinase Buffer.

  • Substrate: Use Biotin-Poly GT peptide (200 nM final).

  • Compound Addition: Dispense 10 nL of the thienopyrimidine derivative (in DMSO) into a 384-well low-volume plate.

  • Reaction: Add 2 µL Enzyme mix + 2 µL ATP/Substrate mix. Crucial: ATP concentration must be at

    
     apparent (approx. 5-10 µM) to ensure competitive inhibition kinetics are valid.
    
  • Incubation: 60 minutes at Room Temperature.

  • Detection: Add 5 µL of detection reagents (Eu-cryptate labeled anti-phosphotyrosine antibody + Streptavidin-XL665).

  • Read: Measure fluorescence ratio (665/620 nm) on a compatible reader (e.g., EnVision).

  • Calculation:

    
     is derived using a 4-parameter logistic regression.
    
Protocol B: MTT Cell Viability Assay

Validates that enzymatic inhibition translates to cellular toxicity.

  • Seeding: Seed A549 cells at

    
     cells/well in 96-well plates. Incubate for 24 hours.
    
  • Treatment: Treat cells with serial dilutions of the test compound (0.01 µM to 100 µM) for 72 hours. Include DMSO control (<0.5%).

  • Reagent: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Remove media carefully. Add 150 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure absorbance at 570 nm.

References

  • Al-Warhi, T., et al. (2023). "Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors." Scientific Reports. Available at: [Link]

  • Milik, S. N., et al. (2019). "Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile."[2] Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Kaspersen, S. J., et al. (2014). "Structure–activity study leading to identification of a highly active thienopyrimidine based EGFR inhibitor." European Journal of Medicinal Chemistry. Available at: [Link]

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: Methyl thieno[3,2-d]pyrimidine-6-carboxylate

[1]

CAS Number: 2110695-71-9 (Analogous reference to 1029144-47-5 for safety profiling) Molecular Formula: C




Molecular Weight:1
Part 1: Emergency Overview & Risk Assessment

Immediate Action Required: Treat as a bioactive heterocyclic intermediate.

Methyl thieno[3,2-d]pyrimidine-6-carboxylate is a thienopyrimidine derivative often utilized as a scaffold in the synthesis of SIRT1/2/3 inhibitors and other kinase-targeting small molecules.[1] While specific toxicological data for the 6-isomer is limited, structural analogs (e.g., the 4-carboxylate isomer) exhibit irritant and potentially harmful properties.[1]

Operational Hazard Classification (GHS/CLP):

  • Signal Word: WARNING

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][3]

  • H319: Causes serious eye irritation.[1][3]

  • H335: May cause respiratory irritation.[1][3]

Critical Reactivity Note: This compound contains an ester linkage susceptible to hydrolysis under basic conditions and a thienopyrimidine core that may be sensitive to strong oxidation.[1]

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed for Biosafety Level 1 (BSL-1) chemical laboratories. If handling >500 mg or generating significant dust, upgrade respiratory protection.[1]

Protection ZoneRecommended EquipmentTechnical SpecificationRationale
Hand Protection Double Gloving (Nitrile) Outer: Nitrile (min 0.11 mm)Inner: Nitrile (examination grade)Thienopyrimidines are generally lipophilic and may permeate thin latex.[1] Double gloving prevents breakthrough during solubilization in DMSO/DMF.[1]
Eye Protection Chemical Safety Goggles ANSI Z87.1 (US) or EN 166 (EU)Standard safety glasses are insufficient for fine powders or pressurized synthesis steps where aerosols may form.[1]
Respiratory N95 / P2 Respirator NIOSH N95 or CEN P2Required when weighing open powders outside a fume hood.[1] Prevents inhalation of irritant dust (H335).[1]
Body Defense Lab Coat (High-Neck) Cotton/Polyester Blend (Snap closures)Prevents skin contact.[1] Snap closures allow rapid removal in case of gross contamination.[1]
PPE Decision Logic (Graphviz)

PPE_Decision_TreeStartHandling this compoundStatePhysical State?Start->StateSolidSolid / PowderState->SolidPowderLiquidSolution (DMSO/DMF)State->LiquidDissolvedHoodIs Fume Hood Available?Solid->HoodChem_GlovesCRITICAL: Double Nitrile Gloves(DMSO permeates rapidly)Liquid->Chem_GlovesWeighingWeighing < 10 mg?Resp_ReqREQUIRED: N95 Respirator + GogglesHood->Resp_ReqNo (Open Bench)Std_PPEStandard PPE:Lab Coat, Nitrile Gloves, Safety GlassesHood->Std_PPEYes (Sash < 18")

Caption: Decision logic for selecting PPE based on physical state and engineering controls.

Part 3: Operational Handling Protocol
1. Storage & Stability
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic.[1][4] Store under Inert Gas (Nitrogen or Argon) to prevent ester hydrolysis.

  • Container: Amber glass vial with a PTFE-lined cap to prevent light degradation and moisture ingress.[1]

2. Solubilization (Stock Solution Preparation)

The thienopyrimidine core is hydrophobic.[1] Water solubility is poor.[1]

  • Preferred Solvent: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).[1]

  • Concentration: Typically soluble up to 10–20 mM in DMSO.[1]

  • Protocol:

    • Calculate required volume.[1]

    • Add solvent slowly to the solid vial (do not add solid to solvent to avoid dusting).[1]

    • Vortex for 30 seconds. If particulates remain, sonicate at 40 kHz for 5 minutes (monitor temperature to avoid heating >30°C).

3. Synthesis & Reaction Setup

When using this compound as an intermediate (e.g., S

  • Ventilation: All open handling must occur inside a certified chemical fume hood.[1]

  • Temperature Control: If heating >50°C, use a reflux condenser or sealed pressure vial to prevent vapor release.

Part 4: Spill Response & Disposal Procedures
Spill Cleanup (Solid)[1]
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don N95 respirator, double gloves, and goggles.[1]

  • Contain: Cover the spill with a damp paper towel (to prevent dust dispersal) or use a dedicated chemical spill pad.[1]

  • Clean: Wipe the area with 10% bleach solution followed by 70% Ethanol.[1] The thienopyrimidine ring can be degraded by strong oxidation (bleach).[1]

Waste Disposal[1][3][4]
  • Categorization: Non-halogenated Organic Waste (unless dissolved in DCM/Chloroform).[1]

  • Labeling: "Hazardous Waste - Toxic/Irritant - Thienopyrimidine Derivative."[1]

  • Do NOT: Do not dispose of down the drain. This compound is a bioactive scaffold and poses risks to aquatic life.[1]

Operational Workflow Diagram (Graphviz)

Handling_WorkflowStorageStorage(2-8°C, N2)WeighingWeighing(Fume Hood)Storage->WeighingEquilibrate to RTSolubilizationSolubilization(DMSO/DMF)Weighing->SolubilizationAdd SolventWasteDisposal(Solid/Organic Waste)Weighing->WasteContaminated WipesReactionReaction / AssaySolubilization->ReactionTransferReaction->WasteQuench

Caption: Step-by-step lifecycle of the compound from cold storage to disposal.

References
  • Lead Sciences. (n.d.). This compound Product Information. Retrieved February 12, 2026, from [Link][1]

  • PubChem. (n.d.).[1] Thieno[3,2-d]pyrimidine derivatives - Compound Summary. National Library of Medicine.[1] Retrieved February 12, 2026, from [Link][1]

  • Disch, J. S., et al. (2013).[1] Discovery of thieno[3,2-d]pyrimidine-6-carboxamides as potent inhibitors of SIRT1, SIRT2, and SIRT3.[1] Journal of Medicinal Chemistry, 56(9), 3666-3679.[1] [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.